5-Benzylhydantoin
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOMTIHROGSFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874065 | |
| Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3530-82-3 | |
| Record name | 5-(Phenylmethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Benzylhydantoin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3530-82-3 | |
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| Record name | 3530-82-3 | |
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| Record name | 5-BENZYL-2,4-IMIDAZOLIDIONE | |
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| Record name | 5-(phenylmethyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Benzylhydantoin: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Benzylhydantoin (also known as 5-(phenylmethyl)-2,4-imidazolidinedione), a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, established synthetic protocols, and biological relevance, presenting data in a clear, structured format suitable for scientific and research applications.
Chemical Structure and Identification
This compound is a derivative of hydantoin, a five-membered ring containing two nitrogen atoms at positions 1 and 3 and carbonyl groups at positions 2 and 4. In this derivative, a benzyl group is attached to the carbon at position 5.
IUPAC Name: 5-benzylimidazolidine-2,4-dione Synonyms: 5-(Phenylmethyl)-2,4-imidazolidinedione, DL-5-Benzylhydantoin CAS Number: 3530-82-3 Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol Chemical Structure:
(Structure depicted is a simplified 2D representation)
Physicochemical and Spectroscopic Properties
The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Physical State | White to off-white crystalline solid. | [1] |
| Melting Point | 188-189 °C | |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. | [1] |
| pKa (N-H Protons) | The pKa of the N1-H proton in the parent hydantoin is ~9.0, while the N3-H is more acidic. Specific values for this compound are not readily available but are expected to be in a similar range. | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.44 (s, 1H, N³-H), 7.93 (s, 1H, N¹-H), 7.17–7.30 (m, 5H, Ar-H), 4.33 (td, J = 5, 1 Hz, 1H, C⁵-H), 2.92 (m, J = 5 Hz, 2H, CH₂) | [2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 175.2 (C=O, C4), 157.2 (C=O, C2), 135.6 (Ar-C), 129.8 (Ar-CH), 128.1 (Ar-CH), 126.7 (Ar-CH), 58.4 (C5), 36.4 (CH₂) | [2] |
| IR Spectroscopy (cm⁻¹) | Expected characteristic peaks: ~3200-3100 (N-H stretch), ~1770-1710 (asymmetric and symmetric C=O stretches). Data from the closely related 5-methyl-5-benzylhydantoin shows peaks at 3109 (N-H) and 1748/1732 (C=O). | [1] |
| Mass Spectrometry | HRMS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₁N₂O₂: 191.0815; found: 191.0815. The primary fragmentation under electron ionization is expected to involve the cleavage of the benzyl group, leading to a stable tropylium cation at m/z 91. | [2] |
Synthesis of this compound
This compound can be synthesized through several established methods. The two most common routes are the Urech hydantoin synthesis starting from an amino acid and the Bucherer-Bergs reaction using an aldehyde.
Urech Hydantoin Synthesis (Enantioselective)
The Urech synthesis provides a direct route to enantiopure hydantoins from corresponding α-amino acids. A modern, microwave-assisted protocol allows for a rapid and efficient one-pot synthesis.[2]
-
N-Carbamylation: To a 30 mL microwave reactor vial, add L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).
-
Seal the vial and irradiate in a microwave reactor at 80 °C for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling, add concentrated hydrochloric acid (7 mL) to the reaction mixture.
-
Seal the vial and irradiate again in the microwave reactor at 80 °C for 15 minutes.
-
Work-up: Cool the reaction mixture. The product typically precipitates and can be collected by filtration, washed with cold water, and dried under a vacuum. An 89% yield is reported for this method.
The logical flow of this synthetic method is illustrated below.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound (aldehyde or ketone), ammonium carbonate, and a cyanide source (e.g., potassium or sodium cyanide).[3][4] For this compound, the starting material is phenylacetaldehyde.
-
Reaction Setup: Dissolve phenylacetaldehyde in a mixture of ethanol and water (e.g., 1:1 ratio).
-
Addition of Reagents: To the solution, add sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃). Typically, an excess of the cyanide and carbonate salts is used.
-
Heating: Heat the mixture, often to around 60 °C, and stir for several hours (e.g., 24 hours). The reaction is typically performed in a sealed vessel to prevent the loss of volatile components.
-
Work-up: After cooling the reaction mixture, acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 6-7. This step should be performed in a well-ventilated fume hood due to the potential release of HCN gas.
-
Isolation: The resulting this compound product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
The mechanism of this reaction is outlined in the diagram below.
Biological Relevance: Mhp1 Transporter Substrate
L-5-Benzylhydantoin is a known substrate for the Mhp1 transporter, a sodium-coupled secondary active transport protein found in the bacterium Microbacterium liquefaciens.[5] This transporter is part of a metabolic salvage pathway that allows the bacterium to uptake and utilize 5-aryl-substituted hydantoins from its environment as a source of carbon and nitrogen.
The transport mechanism follows the "alternating access" model, where the transporter protein undergoes significant conformational changes to move the substrate across the cell membrane. This process is coupled to the co-transport of a sodium ion (Na⁺) down its electrochemical gradient.
The key steps of the transport cycle are:
-
Outward-Open State: The transporter is open to the extracellular space.
-
Substrate and Na⁺ Binding: L-5-benzylhydantoin and a sodium ion bind to their respective sites within the transporter.
-
Occluded State: Upon binding, the transporter closes, occluding the substrate from both the extracellular and intracellular environments.
-
Inward-Open State: The transporter undergoes a conformational change, opening towards the intracellular space.
-
Substrate and Na⁺ Release: The L-5-benzylhydantoin and sodium ion are released into the cytoplasm.
-
Reset: The empty transporter reverts to the outward-open conformation to begin a new cycle.
This transport cycle is visualized below.
Safety and Handling
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a tightly closed container in a dry, cool place.
References
The Synthesis of 5-Benzylhydantoin: A Technical Guide to Reaction Mechanisms and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary synthetic routes to 5-benzylhydantoin, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. The document details the reaction mechanisms, comprehensive experimental protocols, and quantitative data for the two principal methods of synthesis: the Urech hydantoin synthesis and the Bucherer-Bergs reaction.
Introduction
This compound, also known as 5-(phenylmethyl)imidazolidine-2,4-dione, is a derivative of hydantoin, a five-membered heterocyclic ring system. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticonvulsant drugs such as phenytoin. The benzyl substituent at the 5-position provides a lipophilic moiety that can be crucial for biological activity and offers a site for further chemical modification. This guide will focus on the two most prevalent and practical methods for the synthesis of this compound.
Synthetic Pathways
There are two primary and well-established methods for the synthesis of this compound:
-
Urech Hydantoin Synthesis: This method utilizes an α-amino acid, in this case, phenylalanine, as the starting material. The amino acid is reacted with a cyanate salt under acidic conditions to form a carbamoyl derivative, which then cyclizes to the hydantoin.[1]
-
Bucherer-Bergs Reaction: This is a multi-component reaction that typically starts from an aldehyde or ketone. For the synthesis of this compound, phenylacetaldehyde is the logical starting carbonyl compound, which reacts with a cyanide source and ammonium carbonate.[2]
Reaction Mechanisms
A clear understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Urech Hydantoin Synthesis Mechanism
The Urech synthesis proceeds in two main stages. First is the formation of a carbamoyl-amino acid intermediate, followed by an acid-catalyzed intramolecular cyclization.
Caption: Mechanism of the Urech Hydantoin Synthesis.
Bucherer-Bergs Reaction Mechanism
The Bucherer-Bergs reaction is a one-pot synthesis that involves the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (derived from ammonium carbonate) and subsequently cyclizes.
Caption: Mechanism of the Bucherer-Bergs Reaction.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound via the Urech and a modified Bucherer-Bergs reaction are provided below.
Urech Hydantoin Synthesis from L-Phenylalanine
This protocol is adapted from a microwave-assisted synthesis, which offers rapid reaction times and high yields.[3]
Experimental Workflow:
Caption: Experimental workflow for the Urech synthesis.
Procedure:
-
A 30 mL microwave reactor vial is charged with L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).
-
The mixture is irradiated in a microwave reactor at 80°C for 1 hour.
-
After completion of the N-carbamoylation reaction (monitored by TLC), the reaction mixture is treated with concentrated hydrochloric acid (7 mL).
-
The mixture is then subjected to microwave irradiation at 80°C for 15 minutes.
-
The resulting precipitate is filtered, washed with 1 M HCl solution (2 x 7 mL) and distilled water (2 x 10 mL).
-
The solid is dried to afford (S)-5-benzylimidazolidine-2,4-dione as a white solid.
Modified Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin
While a specific protocol for this compound from phenylacetaldehyde was not found, a detailed procedure for the closely related 5-methyl-5-benzylhydantoin from phenylacetone provides a robust template.[4]
Procedure:
-
Phenylacetone (13.4 g, 0.1 mol) is dissolved in a mixture of 60 mL ethanol and 60 mL water.
-
To this solution, sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol) are added.
-
The solution is heated at 60°C and stirred for 24 hours.
-
The reaction mixture is then acidified in a well-ventilated fume hood with concentrated HCl to a pH of 6-6.5 and cooled to room temperature.
-
The resulting crystals are filtered off, recrystallized from 50% ethanol, and dried.
Quantitative Data
The following tables summarize the quantitative data obtained from the cited experimental procedures.
Urech Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | L-Phenylalanine | [3] |
| Yield | 89% | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.44 (s, 1H), 7.93 (s, 1H), 7.17–7.30 (m, 5H), 4.33 (td, J = 5, 1 Hz, 1H), 2.92 (m, J = 5 Hz, 2H) | [3] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 175.2, 157.2, 135.6, 129.8, 128.1, 126.7, 58.4, 36.4 | [3] |
| LC-MS (ESI) m/z | 191 [M + H]⁺ | [3] |
| HRMS (ESI) m/z | calcd for C₁₀H₁₁N₂O₂: 191.0815; found: 191.0815 | [3] |
Modified Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin
| Parameter | Value | Reference |
| Starting Material | Phenylacetone | [4] |
| Yield | 69.3% | [4] |
| Melting Point | 228–229 °C | [4] |
| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 10.36 (s, 1H), 7.98 (s, 1H), 7.34 (d, J=7 Hz, 2H), 6.91 (t, J=7 Hz, 2H), 6.81 (t, J=7 Hz, 1H), 3.16, 2.94 (AB quartet, J=15.5 Hz, 2H), 1.32 (s, 3H) | [4] |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 178.0, 156.6, 137.1, 127.8, 127.0, 125.7, 63.3, 37.5, 24.1 | [4] |
| IR (cm⁻¹) | 3109, 1748, 1732, 1628, 1575, 1533 | [4] |
| Mass Spectrum (M+H)⁺ | 205.09675 | [4] |
Conclusion
This technical guide has detailed two primary synthetic routes to this compound and its derivatives. The Urech synthesis, particularly with microwave assistance, offers a high-yielding and efficient method starting from the readily available amino acid, L-phenylalanine. The Bucherer-Bergs reaction provides a classic and robust one-pot alternative from a carbonyl compound. The provided reaction mechanisms, detailed experimental protocols, and comprehensive quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the practical and informed synthesis of this important heterocyclic compound.
References
5-Benzylhydantoin and its Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Among these, 5-benzylhydantoin and its analogs have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the significant biological activities exhibited by these molecules, with a focus on their anticonvulsant, anticancer, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, and quantitative data are summarized in comparative tables. Furthermore, this guide illustrates the underlying mechanisms of action and associated signaling pathways through detailed diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
Introduction
Hydantoins, or imidazolidine-2,4-diones, are a class of organic compounds that have garnered significant interest in the field of pharmacology due to their wide range of biological activities. The versatility of the hydantoin ring allows for substitutions at various positions, leading to a vast library of derivatives with tailored therapeutic properties. The introduction of a benzyl group at the 5-position, in particular, has been shown to be a critical determinant for several key biological functions. This guide delves into the technical aspects of the biological evaluation of this compound and its derivatives, providing the necessary information for their synthesis, testing, and mechanistic elucidation.
Anticonvulsant Activity
Derivatives of this compound have been extensively investigated for their potential as anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[1][2] The primary screening for these compounds often involves the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) seizure models.[2][3]
Quantitative Anticonvulsant Data
The anticonvulsant efficacy of this compound derivatives is typically quantified by their median effective dose (ED50) in animal models. The following table summarizes the anticonvulsant activity of selected this compound derivatives.
| Compound | Substitution | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 1 | 5-[3-(Trifluoromethyl)benzyl]hydantoin | Rat | MES | Data not available | Data not available | Data not available | [3] |
| 2 | 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Mouse/Rat | MES | Potency relative to parent compound | Data not available | Data not available | [2] |
| 3 | 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Mouse/Rat | scPTZ | Effective | Data not available | Data not available | [2] |
| 4 | 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin | Mouse/Rat | MES | Good activity | Data not available | Data not available | [2] |
| 5 | 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | Mouse/Rat | MES | Good activity | Data not available | Data not available | [2] |
Note: Quantitative ED50 values for this compound derivatives are not consistently reported in a centralized manner in the reviewed literature. The table reflects the qualitative descriptions of activity found.
Experimental Protocols
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4]
Protocol:
-
Animals: Male CF-1 or C57BL/6 mice or Sprague-Dawley CD albino rats are used.[4]
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure good electrical contact.[4]
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds).[4]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.[4]
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.
The scPTZ test is used to identify compounds that can raise the seizure threshold.[5]
Protocol:
-
Animals: Male CF-1 or C57BL/6 mice are commonly used.[6]
-
Compound Administration: The test compound is administered i.p. or p.o. at various doses.
-
Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is administered.[5]
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[5] The absence of such seizures indicates protection.[5]
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.
Experimental Workflow
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. benchchem.com [benchchem.com]
5-Benzylhydantoin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Benzylhydantoin, a heterocyclic organic compound with significant potential in medicinal chemistry. This document covers its chemical identity, synthesis, and biological activities, with a focus on its anticonvulsant properties. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.
Chemical Identity and Synonyms
This compound is a derivative of hydantoin, a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of a benzyl group at the 5th position is a key structural feature.
CAS Number: 3530-82-3[1]
Molecular Formula: C₁₀H₁₀N₂O₂[1]
Molecular Weight: 190.20 g/mol [1]
A variety of synonyms are used to refer to this compound in scientific literature and chemical databases.
| Synonym | Reference |
| 5-(Phenylmethyl)-2,4-imidazolidinedione | [1] |
| DL-5-Benzylhydantoin | [1] |
| Benzylhydantoin | [1] |
| 5-benzylimidazolidine-2,4-dione | |
| NSC 30459 | [1] |
| NSC 50842 | [1] |
Synthesis of this compound
The Bucherer-Bergs reaction is a widely recognized and efficient method for the synthesis of 5-substituted hydantoins, including this compound and its derivatives.[2][3][4] This multicomponent reaction involves the treatment of a carbonyl compound (an aldehyde or a ketone) with potassium cyanide and ammonium carbonate.
Logical Workflow for Bucherer-Bergs Synthesis
The following diagram illustrates the general logical workflow for the synthesis of a 5,5'-disubstituted hydantoin via the Bucherer-Bergs reaction.
Caption: Logical workflow of the Bucherer-Bergs hydantoin synthesis.
Experimental Protocol: Synthesis of 5-Methyl-5-benzylhydantoin (A Representative Example)
While a specific protocol for this compound is not detailed in the searched literature, a modified Bucherer-Bergs synthesis for the closely related 5-methyl-5-benzylhydantoin provides a representative experimental procedure.[1]
Materials:
-
Phenylacetone
-
Ethanol
-
Water
-
Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
Procedure: [1]
-
Dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol (60 mL) and water (60 mL).
-
To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).
-
Heat the solution to 60°C and stir for 24 hours.
-
After 24 hours, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 under a fume hood.
-
Cool the mixture to room temperature to allow for crystallization.
-
Filter the resulting crystals and recrystallize from 50% ethanol.
-
Dry the purified product.
Biological Activity: Anticonvulsant Properties
Derivatives of this compound have been a subject of interest for their potential anticonvulsant activity. Preclinical screening of these compounds typically involves animal models to assess their efficacy in preventing seizures induced by electrical or chemical stimuli.
Quantitative Anticonvulsant Activity Data
The following table summarizes the anticonvulsant activity of selected hydantoin derivatives from various studies, evaluated in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The median effective dose (ED₅₀) and the median toxic dose (TD₅₀) are presented, along with the protective index (PI = TD₅₀/ED₅₀), which indicates the therapeutic window of the compound.
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Compound 14 | Mice (i.p.) | MES | 49.6 | 168.7 | 3.4 | [5] |
| 6 Hz (32 mA) | 31.3 | 168.7 | 5.4 | [5] | ||
| scPTZ | 67.4 | 168.7 | 2.5 | [5] | ||
| Compound 17 | Mice (i.p.) | MES | 70.1 | >300 | >4.3 | [5] |
| 6 Hz (32 mA) | 48.5 | >300 | >6.2 | [5] | ||
| scPTZ | 66.8 | >300 | >4.5 | [5] | ||
| SB2-Ph | Mice | MES | 8.29 | - | - | [6] |
| Phenytoin | Mice | MES | 5.96 | - | - | [6] |
Note: i.p. refers to intraperitoneal administration.
Experimental Protocols for Anticonvulsant Screening
The MES test is a preclinical model for generalized tonic-clonic seizures. It assesses the ability of a compound to prevent the spread of seizures.
Apparatus:
-
An electroconvulsive shock apparatus with corneal electrodes.
-
Animal restrainers.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).
-
Saline solution (0.9%).
Procedure for Rats:
-
Administer the test compound to the animal at a predetermined time before the test.
-
Apply a drop of topical anesthetic to the corneas of the restrained rat, followed by a drop of saline to ensure good electrical contact.
-
Place the corneal electrodes on the eyes.
-
Deliver an electrical stimulus (typically 150 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates that the compound has anticonvulsant activity in this model.
The scPTZ test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.
Materials:
-
Pentylenetetrazole (PTZ) solution.
-
Syringes and needles for subcutaneous injection.
-
Observation cages.
Procedure for Rats:
-
Administer the test compound to the animal at a specific time point before the test.
-
Inject a convulsive dose of PTZ (e.g., 68 mg/kg) subcutaneously into a loose fold of skin, typically on the back of the neck.
-
Place the animal in an individual observation cage.
-
Observe the animal for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 3-5 seconds. Protection against these seizures indicates potential anticonvulsant efficacy.
Biocatalytic Conversion Pathway
This compound can serve as a substrate in the "Hydantoinase Process," an enzymatic cascade used for the production of optically pure amino acids, such as L-phenylalanine.[7][8] This biocatalytic pathway involves three key enzymes: a hydantoin racemase, a stereoselective hydantoinase, and an N-carbamoyl-α-amino acid amidohydrolase (carbamoylase).[8]
The following diagram illustrates the enzymatic conversion of racemic this compound to L-phenylalanine.
Caption: Enzymatic cascade for the conversion of this compound.
This technical guide provides a foundational understanding of this compound for professionals in the fields of research, science, and drug development. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting the Spectroscopic Signature of 5-Benzylhydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 5-Benzylhydantoin, a key heterocyclic compound with significant interest in medicinal chemistry. By delving into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers engaged in the synthesis, characterization, and application of hydantoin derivatives.
Molecular Structure and Spectroscopic Overview
This compound is a derivative of hydantoin featuring a benzyl substituent at the 5-position. The structural characteristics—namely the hydantoin ring with its two amide-like functionalities and the aromatic benzyl group—give rise to a distinct spectroscopic fingerprint. Understanding this signature is paramount for confirming the identity, purity, and structural integrity of the compound during drug discovery and development processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each atom. The following data is based on the analysis of 5-Methyl-5-Benzylhydantoin in DMSO-d₆, with interpretations adjusted for this compound.[1]
¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene bridge, the methine proton at the 5-position, and the N-H protons of the hydantoin ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH -3 | ~10.4 | Singlet | - | The chemical shift can be variable and is concentration-dependent. |
| NH -1 | ~8.0 | Singlet | - | The chemical shift can be variable and is concentration-dependent. |
| Aromatic-H (ortho) | ~7.3 | Doublet | ~7 | Protons on the phenyl ring closest to the hydantoin moiety. |
| Aromatic-H (meta) | ~6.9 | Triplet | ~7 | Protons on the phenyl ring. |
| Aromatic-H (para) | ~6.8 | Triplet | ~7 | Proton on the phenyl ring. |
| CH (Position 5) | ~4.5 - 5.0 | Triplet | ~5 | This methine proton is coupled to the adjacent methylene protons. |
| CH₂ | ~3.0 | Doublet | ~5 | These diastereotopic protons are coupled to the methine proton at position 5. A study on a ¹³C-labeled L-5-benzylhydantoin showed a signal for the methylene protons at 2.94 ppm.[3] |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C =O (C-4) | ~178 | Carbonyl carbon of the hydantoin ring. |
| C =O (C-2) | ~157 | Carbonyl carbon of the hydantoin ring. |
| Aromatic C (quaternary) | ~137 | The carbon of the phenyl ring attached to the methylene group. |
| Aromatic C -H | ~128, 127, 126 | Carbons of the phenyl ring. |
| C -5 | ~60 | The methine carbon of the hydantoin ring. |
| C H₂ | ~37 | The methylene bridge carbon. A study on a ¹³C-labeled L-5-benzylhydantoin confirmed the C-6 (methylene) carbon at 36.8 ppm.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to N-H and C=O stretching vibrations in the hydantoin ring, as well as C-H and C=C vibrations from the benzyl group. The data presented is based on the analysis of 5-Methyl-5-Benzylhydantoin.[1]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | ~3100 | Medium | Corresponds to the stretching vibration of the N-H bonds in the hydantoin ring, likely broadened due to hydrogen bonding. |
| Aromatic C-H Stretch | ~3000-3100 | Medium | Characteristic of C-H bonds in the benzene ring. |
| C=O Stretch | ~1750 and ~1730 | Strong | Two distinct carbonyl stretching bands are expected for the hydantoin ring. |
| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Weak | Skeletal vibrations of the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would confirm the molecular weight and show characteristic fragments resulting from the cleavage of the benzyl group and the hydantoin ring. The expected molecular ion peak for this compound (C₁₀H₁₀N₂O₂) is m/z 190.07. The mass spectrum of the related 5-Methyl-5-Benzylhydantoin showed a protonated molecular ion [M+H]⁺ at m/z 205.09675.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[5]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[6] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[6]
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[7]
-
Data Acquisition : A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]
-
Instrumentation : An electrospray ionization (ESI) or electron impact (EI) mass spectrometer can be used. ESI is a softer ionization technique that often results in a prominent molecular ion peak.[9]
-
Data Acquisition : The sample solution is introduced into the ion source. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[10]
Logical Workflow for Spectroscopic Interpretation
The process of elucidating a molecular structure from spectroscopic data follows a logical progression. The following diagram illustrates this workflow, starting from the unknown sample and culminating in the confirmed structure of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the identity and purity of their synthesized compounds. The predictive analysis presented in this guide, based on data from closely related structures, offers a solid foundation for interpreting the spectroscopic data of this compound and its derivatives, thereby facilitating advancements in medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. openmedscience.com [openmedscience.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Crystal Structure of 5-Benzylhydantoin: A Technical Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 5-benzylhydantoin, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of detailed, publicly accessible single-crystal X-ray diffraction data for this compound, this report focuses on the crystal structure of its closely related and structurally significant analog, 5-methyl-5-benzylhydantoin . The structural insights derived from this analog are highly relevant for understanding the molecular geometry, intermolecular interactions, and solid-state packing of this compound itself. This document details the experimental protocols for synthesis and crystallization, presents a thorough analysis of the crystallographic data, and visualizes key procedural and interactional pathways. All data is presented to facilitate further research and application in drug design and development.
Introduction
Hydantoin and its derivatives are a cornerstone in the development of a wide array of therapeutic agents, exhibiting anticonvulsant, antiarrhythmic, and antitumor activities. The 5-substituted hydantoins, in particular, have attracted significant attention due to their diverse pharmacological profiles. The benzyl group at the 5-position is a common feature in many biologically active hydantoins. A precise understanding of the three-dimensional structure and intermolecular interactions of these molecules is paramount for rational drug design, polymorphism screening, and formulation development.
This whitepaper presents a detailed crystallographic analysis of 5-methyl-5-benzylhydantoin, serving as a robust model for this compound. The addition of a methyl group at the C5 position provides a valuable point of comparison and is not expected to fundamentally alter the key hydrogen bonding motifs inherent to the hydantoin ring. The data herein is sourced from a comprehensive study involving a modified Bucherer-Berg synthesis and single-crystal X-ray diffraction analysis.
Experimental Protocols
The experimental procedures for the synthesis, crystallization, and subsequent X-ray diffraction analysis of 5-methyl-5-benzylhydantoin are outlined below. These protocols are based on established methodologies and provide a clear pathway for the replication of these results.[1]
Synthesis of 5-Methyl-5-Benzylhydantoin via Modified Bucherer-Berg Reaction
The synthesis of 5-methyl-5-benzylhydantoin was achieved through a one-pot multicomponent reaction, which is an efficient modification of the classical Bucherer-Berg reaction.[1]
Materials:
-
Phenylacetone
-
Ethanol
-
Water
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Phenylacetone (0.1 mol) was dissolved in a 1:1 mixture of ethanol (60 mL) and water (60 mL).
-
To this solution, sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) were added.
-
The reaction mixture was heated to 60°C and stirred for 24 hours.
-
Following the reaction period, the mixture was cooled to room temperature and acidified to a pH of 6-6.5 with concentrated HCl under a fume hood.
-
The resulting precipitate was collected by filtration.
-
The crude product was recrystallized from a 50% ethanol solution and dried to yield pure 5-methyl-5-benzylhydantoin.
Crystallization
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a 50% ethanol solution of the synthesized 5-methyl-5-benzylhydantoin.[1] This method yielded colorless, block-shaped crystals.
X-ray Diffraction Analysis
A suitable single crystal was selected and mounted for data collection. The crystallographic data were collected at 290 K using a SupernovaDual diffractometer with a MoKα X-ray source. The collected data were processed and corrected for absorption effects. The crystal structure was solved using direct methods and refined.[1]
Data Presentation
The crystallographic data for 5-methyl-5-benzylhydantoin is summarized in the following tables. The data includes crystal data and structure refinement parameters, as well as key intermolecular hydrogen bond geometries.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂N₂O₂ |
| Formula Weight | 204.23 |
| Temperature | 290 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | Pn |
| Unit Cell Dimensions | |
| a | 10.55 Å |
| b | 5.85 Å |
| c | 17.05 Å |
| α | 90° |
| β | 97.5° |
| γ | 90° |
| Volume | 1042 ų |
| Z | 4 |
| Density (calculated) | 1.30 g/cm³ |
| Absorption Coefficient | 0.09 mm⁻¹ |
| F(000) | 432 |
| Refinement | |
| Final R indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |
| R indices (all data) | R₁ = 0.07, wR₂ = 0.13 |
Note: Unit cell dimensions are approximated from the published data. For precise values, refer to the original publication or the CCDC deposition file (2408740).
Hydrogen Bond Geometry
The crystal structure of 5-methyl-5-benzylhydantoin is stabilized by a network of intermolecular hydrogen bonds.[1][2] The key interactions are of the N-H···O=C type, which are characteristic of hydantoin structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N32-H32···O41 | 1.02 | 1.81 | 2.831 | 176 |
| N31-H31···O42 | 0.91 | 1.88 | 2.781 | 173 |
| N12-H12···O21 | 0.91 | 1.92 | 2.789 | 159 |
| N11-H11···O22 | 0.92 | 1.93 | 2.835 | 166 |
Data sourced from "A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations".[1][2]
Intermolecular Interactions
The supramolecular architecture of crystalline 5-methyl-5-benzylhydantoin is primarily governed by strong intermolecular N-H···O=C hydrogen bonds.[1][2] These interactions link the molecules into a robust three-dimensional network. Each hydantoin molecule participates in four strong hydrogen bonds, with the two N-H groups acting as donors and the two carbonyl oxygen atoms acting as acceptors.
In addition to these strong interactions, weaker C-H···O hydrogen bonds and other short intermolecular contacts contribute to the overall stability of the crystal lattice.[2] Notably, π-π stacking interactions between the benzyl rings were not observed in this structure. The combination of these forces results in a layered packing arrangement of the molecules in the crystal.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of 5-methyl-5-benzylhydantoin, a close and informative analog of this compound. The presented data, including experimental protocols, crystallographic parameters, and an analysis of intermolecular forces, offers valuable insights for researchers in medicinal chemistry and materials science. The robust hydrogen-bonding network is a key feature of the hydantoin scaffold and plays a crucial role in the solid-state properties of this class of compounds. The information and visualizations provided herein are intended to serve as a foundational resource for the continued development and understanding of hydantoin-based molecules. For definitive crystallographic details, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) deposition number 2408740.
References
Chirality and Stereochemistry of 5-Benzylhydantoin Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of chirality and stereochemistry as they apply to 5-benzylhydantoin enantiomers. This document details the synthesis of the racemic mixture, methodologies for chiral resolution, and analytical techniques for enantiomeric separation.
Introduction to the Chirality of this compound
This compound possesses a single stereocenter at the C5 position of the hydantoin ring, giving rise to two enantiomers: (R)-5-benzylhydantoin and (S)-5-benzylhydantoin. These non-superimposable mirror images exhibit identical physical and chemical properties in an achiral environment but can have significantly different pharmacological and toxicological profiles in a chiral biological system. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers is of critical importance in drug discovery and development.
This guide will delve into the practical aspects of working with this compound enantiomers, providing detailed experimental protocols and structured data for reference.
Synthesis of Racemic this compound
The most common and efficient method for the synthesis of racemic this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction utilizes phenylacetaldehyde, an alkali metal cyanide, and ammonium carbonate to produce the desired hydantoin.
Bucherer-Bergs Reaction Pathway
The following diagram illustrates the general workflow for the synthesis of racemic this compound via the Bucherer-Bergs reaction.
Caption: Synthesis of Racemic this compound.
Experimental Protocol: Synthesis of Racemic this compound
This protocol is adapted from the well-established Bucherer-Bergs synthesis of related hydantoins.
Materials:
-
Phenylacetaldehyde
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve phenylacetaldehyde (1.0 equivalent) in a 1:1 mixture of ethanol and water.
-
To this solution, add potassium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 60-70°C with constant stirring for 24 hours under a reflux condenser in a well-ventilated fume hood.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly and carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a fume hood as hydrogen cyanide gas may be evolved.
-
Cool the acidified mixture in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure racemic this compound.
-
Dry the purified crystals under vacuum.
Physicochemical Properties of this compound
| Property | Racemic this compound | (R)-5-Benzylhydantoin | (S)-5-Benzylhydantoin |
| Melting Point (°C) | 188-189[1] | Not available in cited literature | Not available in cited literature |
| Specific Rotation ([(\alpha)]ᵽ²⁰) | 0° (by definition) | Not available in cited literature | Not available in cited literature |
Chiral Resolution of this compound Enantiomers
The separation of the (R) and (S) enantiomers of this compound can be achieved through several methods, with diastereomeric salt formation and chiral High-Performance Liquid Chromatography (HPLC) being the most common.
Chiral Resolution via Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic this compound, which is weakly acidic, with a chiral base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The following diagram outlines the logical steps involved in the chiral resolution of racemic this compound using a chiral resolving agent.
Caption: Diastereomeric Salt Resolution Workflow.
Note: This is a general procedure and requires optimization for the specific chiral resolving agent and solvent system used.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine, (S)-(+)-1-phenylethylamine, brucine, or other chiral amine)
-
Suitable solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Sodium hydroxide (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Separatory funnel
-
Crystallization dishes
Procedure:
-
Salt Formation: Dissolve racemic this compound in a suitable solvent with gentle heating. In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the hydantoin solution with stirring.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. The cooling can be continued in a refrigerator to maximize the yield.
-
Isolation of the First Diastereomer: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them. This crop is enriched in one diastereomer. The mother liquor is retained for the isolation of the other diastereomer.
-
Liberation of the First Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with dilute HCl to a pH of 1-2. The enantiomerically enriched hydantoin will precipitate. Extract the aqueous solution with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield one of the enantiomers.
-
Isolation of the Second Enantiomer: Take the mother liquor from step 3 and evaporate the solvent. Dissolve the residue in water and acidify with dilute HCl. Extract the hydantoin with an organic solvent. This will yield a hydantoin enriched in the other enantiomer. Further purification may be required.
-
Recovery of the Resolving Agent: The acidic aqueous layers containing the protonated chiral amine can be basified with NaOH and extracted with an organic solvent to recover the resolving agent.
-
Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved hydantoins should be determined using chiral HPLC or by measuring the specific rotation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Note: The choice of chiral column and mobile phase is critical and requires screening and optimization. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of hydantoin enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or equivalent)
Mobile Phase:
-
A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of hexane to alcohol is a critical parameter for optimizing the separation.
Procedure:
-
Sample Preparation: Prepare a solution of racemic this compound in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Mobile Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 220 nm or 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier), the flow rate, or the column temperature. Different chiral columns may also be screened.
The following diagram illustrates a typical workflow for developing a chiral HPLC method.
Caption: Chiral HPLC Method Development.
Conclusion
This technical guide has provided a detailed overview of the synthesis, properties, and chiral resolution of this compound enantiomers. The Bucherer-Bergs reaction offers a straightforward route to the racemic compound. While specific quantitative data for the individual enantiomers, such as specific rotation, are not widely reported, established techniques like diastereomeric salt formation and chiral HPLC provide robust methodologies for their separation. The experimental protocols and workflows presented herein serve as a valuable resource for researchers and scientists in the field of drug development and stereochemistry. Further investigation is warranted to fully characterize the individual (R) and (S) enantiomers of this compound.
References
Physical and chemical properties of 5-Benzylhydantoin
This technical guide provides an in-depth overview of the physical and chemical properties of 5-Benzylhydantoin, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
This compound, a derivative of hydantoin, possesses a unique molecular structure that contributes to its notable biological activities. It is a white to off-white crystalline solid.[1] The core properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 190.20 g/mol | [2][3][4] |
| Melting Point | 188-189 °C | [5][6] |
| Appearance | White to off-white crystalline solid | [1] |
| CAS Number | 3530-82-3 | [2][4][5] |
Table 1: Core Physical and Chemical Properties of this compound
Solubility and Acidity
The solubility and acidity of this compound are critical parameters for its handling and formulation in research and development.
| Solvent | Solubility | Reference |
| Methanol | Soluble | [5][6] |
| Ethanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Water | Limited solubility | [1] |
Table 2: Solubility Profile of this compound
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound. While a comprehensive set of spectra for the parent compound is not fully detailed in the provided search results, representative data for closely related derivatives offer valuable insights. For instance, the spectral data for 5-methyl-5-benzyl hydantoin has been reported.
In the ¹H NMR spectrum of 5-methyl-5-benzyl hydantoin, signals for the N-H protons of the hydantoin ring appear at 7.94 and 10.36 ppm. The diastereotopic protons of the CH₂ group are observed as an AB quartet at 3.16 and 2.94 ppm. Aromatic proton signals are found at 7.34, 6.91, and 6.81 ppm.
The ¹³C NMR spectrum shows the carbonyl groups (C=O) at 178.0 and 156.6 ppm. The C-5 carbon of the hydantoin ring resonates at 63.3 ppm.
The IR spectrum of 5-methyl-5-benzyl hydantoin displays a characteristic N-H stretching vibration at 3109 cm⁻¹. Strong bands for the C=O stretchers are observed at 1748 cm⁻¹ and 1732 cm⁻¹.
Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various methods. The Bucherer-Berg reaction is a classical and effective approach.
Modified Bucherer-Berg Synthesis of 5-Methyl-5-Benzyl Hydantoin
This protocol describes a modified Bucherer–Berg reaction for the synthesis of 5-methyl-5-benzyl hydantoin, a closely related derivative of this compound.
Materials:
-
Phenylacetone
-
Ethanol
-
Water
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol and water (120 mL total).
-
Add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) to the solution.
-
Heat the mixture at 60 °C and stir for 24 hours.
-
After 24 hours, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.
-
Cool the mixture to room temperature to allow for crystallization.
-
Filter the resulting crystals and recrystallize from 50% ethanol.
-
Dry the purified crystals to obtain 5-methyl-5-benzyl hydantoin.
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, including antibacterial and potential anticancer properties. Some derivatives have been investigated as inhibitors of bacterial growth, showing promise against bacteria such as Salmonella typhi.[1] Furthermore, certain 5-benzylidene-hydantoin derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.
The compound UPR1024, a 5-benzylidene-hydantoin derivative, has been shown to have antiproliferative and proapoptotic effects on non-small cell lung cancer cell lines. Its mechanism of action involves the inhibition of EGFR tyrosine kinase activity and the induction of DNA damage, leading to cell cycle arrest and apoptosis. The apoptotic process involves both the extrinsic and intrinsic pathways.
References
- 1. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbase.com [molbase.com]
- 3. openmedscience.com [openmedscience.com]
- 4. 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. benzyl-hydantoin | CAS#:6777-05-5 | Chemsrc [chemsrc.com]
5-Benzylhydantoin: A Heterocyclic Core for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzylhydantoin is a heterocyclic organic compound belonging to the hydantoin class. Hydantoins are five-membered rings containing two nitrogen atoms and two carbonyl groups. The presence of a benzyl group at the 5-position of the hydantoin ring imparts specific physicochemical and biological properties that make it a molecule of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activities, and relevant experimental protocols.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-benzylimidazolidine-2,4-dione | |
| CAS Number | 3530-82-3 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 188-189 °C | [2] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO); Limited solubility in water. | [1][2] |
| pKa (estimated) | 8.5 - 9.5 (for the N-H protons) | |
| LogP (estimated) | The presence of the benzyl group increases lipophilicity compared to the parent hydantoin. | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[3] This multicomponent reaction involves the condensation of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate.
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, 5-methyl-5-benzyl hydantoin.[4]
Materials:
-
Phenylacetaldehyde
-
Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetaldehyde (0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 60 mL of each).
-
To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60°C and stir vigorously for 24 hours. The mixture may become viscous.
-
After 24 hours, cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of approximately 6-6.5. This will cause the product to precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the resulting crystalline solid by vacuum filtration.
-
Recrystallize the crude product from 50% ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Synthesis Workflow
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
Biological Activities and Potential Applications
This compound and its derivatives have been investigated for a range of biological activities, positioning them as a versatile scaffold for drug development.
Antibacterial Activity
This compound has demonstrated inhibitory effects against bacterial growth.[1] It has shown notable in vitro activity against Salmonella typhi, the causative agent of typhoid fever.
| Organism | Assay | Activity | Reference(s) |
| Salmonella typhi | Enzyme Assay | MIC: 0.001 - 1 mM | [1] |
Anticonvulsant Activity
The hydantoin core is a well-established pharmacophore in anticonvulsant drugs, with phenytoin being a prominent example. While specific quantitative data for this compound is limited, various substituted 5-benzylhydantoins have been synthesized and screened for anticonvulsant activity, showing potential in preventing maximal electroshock-induced seizures in animal models.[3]
Anticancer Potential: EGFR Inhibition
Derivatives of the hydantoin scaffold, particularly 5-benzylidenehydantoins, have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of several cancers. Inhibition of EGFR kinase activity is a validated strategy in oncology. While the following data is for derivatives, it highlights the potential of the this compound scaffold in this area.
| Compound | Cell Line | Assay | IC₅₀ | Reference(s) |
| 5-benzylidene-hydantoin derivative | A431 (human epidermoid carcinoma) | EGFR Autophosphorylation | Not specified | [5] |
| Thiohydantoin derivative 4c | - | EGFR Kinase Inhibition | 90 nM | [6] |
| Thiohydantoin derivative 4e | - | EGFR Kinase Inhibition | 107 nM | [6] |
Mechanism of Action: EGFR Signaling Pathway
5-Benzylidene-hydantoin derivatives are proposed to exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. These pathways promote cell proliferation, survival, and angiogenesis. By binding to the ATP-binding site of the EGFR kinase domain, 5-benzylidene-hydantoin inhibitors block autophosphorylation and the subsequent activation of these downstream pathways, leading to an antiproliferative effect.
Caption: EGFR signaling pathway and the inhibitory action of 5-benzylidene-hydantoin.
Experimental Protocols for Biological Assays
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for determining the antibacterial susceptibility of a compound.[7][8]
Materials:
-
This compound
-
Bacterial strain (e.g., Salmonella typhi)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB across the wells of a 96-well plate to achieve the desired concentration range (e.g., from 1024 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Anticonvulsant Screening - Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.
Materials:
-
Test animals (e.g., male Wistar rats or ICR mice)
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Electroshock apparatus with corneal electrodes
-
Saline solution
Procedure:
-
Animal Dosing: Administer this compound intraperitoneally (i.p.) to a group of animals at various doses. A control group receives only the vehicle.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
MES Induction: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes wetted with saline.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The endpoint is the protection against tonic hindlimb extension. The percentage of protected animals at each dose is calculated.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, can be calculated using probit analysis.
Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: Workflow for the Maximal Electroshock (MES) test for anticonvulsant activity.
Conclusion
This compound is a heterocyclic compound with a versatile profile. Its established synthesis via the Bucherer-Bergs reaction and its demonstrated biological activities, including antibacterial and potential anticonvulsant and anticancer properties, make it a valuable scaffold for medicinal chemistry. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this compound and its derivatives. Further quantitative studies are warranted to fully elucidate its pharmacokinetic profile and to optimize its structure for enhanced potency and selectivity against various therapeutic targets.
References
- 1. CAS 3530-82-3: 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]
- 2. 5-Benzyl Hydantoin | CAS 3530-82-3 | United States Biological | Biomol.com [biomol.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. openmedscience.com [openmedscience.com]
The Synthesis of Hydantoins: A Technical Guide to its Discovery and Core Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Hydantoin, a five-membered heterocyclic ring, serves as a cornerstone in medicinal chemistry and drug development. Its derivatives exhibit a wide array of biological activities, leading to their use as anticonvulsants, antiarrhythmics, and anticancer agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of hydantoin synthesis, presenting detailed experimental protocols for key methodologies and quantitative data to facilitate comparative analysis.
The Dawn of Hydantoin Chemistry: Baeyer's Initial Isolation
The story of hydantoin begins in 1861 with the German chemist Adolf von Baeyer. During his investigations into uric acid and its derivatives, Baeyer first isolated the parent hydantoin ring structure.[1][2] He achieved this through the hydrogenation of allantoin, a product of uric acid metabolism.[1] This discovery laid the fundamental groundwork for a new class of heterocyclic compounds.
Experimental Protocol: Baeyer's Isolation of Hydantoin from Allantoin
While Baeyer's original 1861 publication provides a less detailed account by modern standards, the synthesis can be reproduced based on his work. The procedure involves the reduction of allantoin, typically with a reducing agent like hydroiodic acid.[1]
Reagents:
-
Allantoin
-
Hydroiodic acid (HI)
-
Ethanol
Procedure:
-
A solution of allantoin in water is prepared.
-
Hydroiodic acid is added to the solution.
-
The mixture is heated under reflux for an extended period.
-
Upon cooling, the hydantoin product crystallizes from the solution.
-
The crystals are collected by filtration, washed with cold ethanol, and dried.
Quantitative Data: Historical records of the yield from Baeyer's original experiment are not readily available in modern literature. The efficiency of this method is generally considered lower than subsequent synthetic routes.
The Urech Synthesis: A Gateway to Substituted Hydantoins
In 1873, Friedrich Urech reported the first synthesis of a substituted hydantoin, specifically 5-methylhydantoin, from alanine sulfate and potassium cyanate.[3] This method, now known as the Urech hydantoin synthesis, provided a direct route to 5-substituted hydantoins from amino acids.[1][3]
The Urech synthesis involves the reaction of an amino acid with potassium cyanate to form a hydantoic acid intermediate, which then undergoes acid-catalyzed cyclization to yield the hydantoin.[3]
Experimental Protocol: Urech Synthesis of 5-Methylhydantoin from Alanine
The following protocol is a representative example of the Urech synthesis.
Reagents:
-
Alanine (or its sulfate salt)
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
An aqueous solution of the amino acid is prepared and acidified with hydrochloric acid.
-
The solution is cooled, and an aqueous solution of potassium cyanate is added dropwise while maintaining a low temperature.
-
The reaction mixture is stirred for several hours to form the ureido derivative (hydantoic acid).
-
The solution is then acidified further with concentrated hydrochloric acid and heated to induce cyclization.
-
Upon cooling, the hydantoin product precipitates and is collected by filtration.
-
The product can be purified by recrystallization from water or ethanol.
Urech Synthesis: Reaction Mechanism
Caption: Urech Synthesis Mechanism.
Quantitative Data: Urech Synthesis
| Amino Acid | Product | Yield (%) | Reference |
| Glycine | Hydantoin | >99 (ureido intermediate) | [4] |
| Alanine | 5-Methylhydantoin | Good to Excellent | [4] |
| Phenylalanine | 5-Benzylhydantoin | Good to Excellent | [4] |
| Methionine | 5-(2-(Methylthio)ethyl)hydantoin | Good to Excellent | [4] |
The Bucherer-Bergs Synthesis: A Multicomponent Approach
In 1929, Hans Theodor Bucherer and Hermann Bergs developed a multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate.[5] This method, known as the Bucherer-Bergs reaction, has become one of the most widely used and versatile methods for preparing a diverse range of hydantoin derivatives.[6]
The reaction proceeds through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid derivative that cyclizes to the hydantoin.[7]
Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
The synthesis of the anticonvulsant drug phenytoin is a classic example of the Bucherer-Bergs reaction.
Reagents:
-
Benzophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
A mixture of benzophenone, potassium cyanide, and ammonium carbonate is prepared in a mixture of ethanol and water.
-
The reaction mixture is heated in a sealed vessel at an elevated temperature (e.g., 110°C) for several hours.
-
After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the product.
-
The crude phenytoin is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Bucherer-Bergs Synthesis: Reaction Mechanism
Caption: Bucherer-Bergs Synthesis Mechanism.
Quantitative Data: Bucherer-Bergs Synthesis
| Carbonyl Compound | Product | Yield (%) | Reference |
| Benzophenone | 5,5-Diphenylhydantoin (Phenytoin) | 91-96 | [6] |
| Acetone | 5,5-Dimethylhydantoin | Good | [1] |
| Various Ketones | Corresponding Diarylhydantoins | 70-89 | [8] |
| 4-tert-Butylcyclohexanone | Spirohydantoin | Predominantly one isomer | [6] |
The Read-Moser Synthesis: An Alternative Route from Amino Acids
The Read synthesis, closely related to the Urech synthesis, also utilizes amino acids as starting materials.[6] It typically involves the reaction of an α-amino acid or its ester with an isocyanate to form a ureido acid, which is then cyclized to the hydantoin.[1] The Moser modification of this reaction provides an efficient pathway to various hydantoin derivatives.
Experimental Protocol: Read-Moser Synthesis
A general protocol for the Read-Moser synthesis is as follows:
Reagents:
-
α-Amino acid ester hydrochloride
-
Isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (or another base)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
The α-amino acid ester hydrochloride is suspended in a suitable solvent.
-
A base, such as triethylamine, is added to neutralize the hydrochloride salt.
-
The isocyanate is added to the reaction mixture, which is then stirred at room temperature to form the ureido ester.
-
The ureido ester intermediate can be isolated or cyclized in situ by heating or by treatment with an acid or base to yield the hydantoin.
Read-Moser Synthesis: Reaction Mechanism
Caption: Read-Moser Synthesis Mechanism.
Quantitative Data: Read-Moser Synthesis
Quantitative data for the Read-Moser synthesis is highly dependent on the specific substrates and reaction conditions used. Yields are generally reported as good to excellent for a variety of amino acid esters and isocyanates.
The Biltz Synthesis: A Classic Route to Phenytoin
The Biltz synthesis of phenytoin, first reported in 1908, involves the condensation of benzil with urea in the presence of a base.[9] This method provides a direct route to 5,5-diarylhydantoins.
Experimental Protocol: Biltz Synthesis of Phenytoin
Reagents:
-
Benzil
-
Urea
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Benzil and urea are dissolved in ethanol.
-
An aqueous solution of a strong base, such as potassium hydroxide, is added to the mixture.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the mixture is poured into water and acidified with hydrochloric acid to precipitate the phenytoin.
-
The product is collected by filtration and purified by recrystallization.
Quantitative Data: Biltz Synthesis
| Reactants | Product | Yield (%) | Notes | Reference |
| Benzil, Urea | Phenytoin | ~50 (conventional) | Yields can be improved with microwave activation. | [10] |
| Benzil, Thiourea | 5,5-Diphenyl-2-thiohydantoin | 92 (microwave) | Two-step process to phenytoin with 80% overall yield. | [10] |
Conclusion
The synthesis of hydantoins has a rich history, evolving from Baeyer's initial isolation to the development of versatile and efficient synthetic methodologies. The Urech, Bucherer-Bergs, Read-Moser, and Biltz syntheses each offer unique advantages for accessing different classes of hydantoin derivatives. For researchers and professionals in drug development, a thorough understanding of these core synthetic routes is essential for the design and synthesis of novel therapeutic agents based on the privileged hydantoin scaffold. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the practical application of these foundational reactions in the laboratory.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydantoin synthesis [organic-chemistry.org]
- 5. CN1958569A - Improved technique for preparing hydantoin from glycine, sodium hydroxide, and urea - Google Patents [patents.google.com]
- 6. scielo.sld.cu [scielo.sld.cu]
- 7. Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5196545A - Process for the preparation of allantoin - Google Patents [patents.google.com]
- 9. srrjournals.com [srrjournals.com]
- 10. Hydantoin - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Bucherer-Bergs Synthesis of 5-Benzylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-benzylhydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the Bucherer-Bergs reaction, a robust and efficient one-pot multicomponent reaction.[1][2]
Introduction
The Bucherer-Bergs reaction is a classic method for preparing 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones, a cyanide source (such as sodium or potassium cyanide), and ammonium carbonate.[1][2][3] Hydantoin scaffolds are present in numerous biologically active molecules and pharmaceuticals. This protocol has been adapted from a validated procedure for a structurally similar compound, 5-methyl-5-benzylhydantoin.[4] The starting material is phenylacetaldehyde, which reacts with sodium cyanide and ammonium carbonate in an aqueous ethanol solution to yield the target compound, this compound.
Reaction Scheme and Mechanism
The overall reaction is as follows:
Phenylacetaldehyde + Sodium Cyanide + Ammonium Carbonate → this compound
The reaction proceeds through a series of intermediates.[3][5] Initially, the aldehyde reacts with ammonia (from ammonium carbonate) to form an imine.[3] Cyanide then attacks the imine to form an α-aminonitrile.[3] The aminonitrile undergoes intramolecular cyclization with carbon dioxide (also from ammonium carbonate) to form an imino-oxazolidinone, which then rearranges to the more stable hydantoin product.[3][5]
Experimental Protocol
Materials and Reagents:
-
Phenylacetaldehyde
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Safety Precautions:
-
Sodium cyanide is highly toxic. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Have a cyanide antidote kit available and be familiar with its use.
-
Acidification of the reaction mixture will produce hydrogen cyanide (HCN) gas, which is extremely poisonous. This step must be performed in a strong ventilation hood.[4]
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylacetaldehyde in a 1:1 mixture of ethanol and deionized water.
-
Addition of Reagents: To the stirred solution, add sodium cyanide followed by ammonium carbonate.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain stirring for 24 hours.[4] The reaction is typically carried out at a temperature between 60-70°C.[2]
-
Work-up and Isolation: a. After 24 hours, cool the reaction mixture to room temperature. b. Crucial Step - Perform in a Fume Hood: Slowly and carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-6.5.[4] This will cause the product to precipitate. c. Continue to cool the mixture in an ice bath to maximize precipitation. d. Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Purification: a. Recrystallize the crude product from a 50% ethanol/water mixture to obtain pure this compound.[4] b. Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
The following table summarizes the quantitative data for the synthesis, based on a 0.1 molar scale of the starting aldehyde.
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Equivalents |
| Phenylacetaldehyde | 120.15 | 12.02 | 0.1 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 7.35 | 0.15 | 1.5 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 14.41 | 0.15 | 1.5 |
| Solvent | Volume (mL) | |||
| Ethanol | 60 | |||
| Water | 60 | |||
| Product | ||||
| This compound | 190.19 | Theoretical Yield: 19.02 g |
Visualizations
Diagram 1: Bucherer-Bergs Reaction Mechanism
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Diagram 2: Experimental Workflow for this compound Synthesis
References
Application Notes and Protocols for the Synthesis of 5-Benzylhydantoin via the Herbst Method
For Researchers, Scientists, and Drug Development Professionals
Overview of the Herbst Method
The Herbst method for hydantoin synthesis is a valuable alternative to other established methods like the Bucherer-Bergs and Urech syntheses. It proceeds in two distinct steps:
-
Formation of an α-Aminonitrile: An aldehyde or ketone is reacted with a source of cyanide and ammonia (in this case, ammonium cyanide, which can be generated in situ) to form an α-aminonitrile. For the synthesis of 5-benzylhydantoin, the starting material is phenylacetaldehyde.
-
Cyclization to Hydantoin: The intermediate α-aminonitrile is then treated with a cyanate, typically potassium cyanate, to form a urea derivative. This derivative subsequently undergoes acid-catalyzed intramolecular cyclization to yield the final 5-substituted hydantoin.
Quantitative Data Summary
No direct quantitative data for the Herbst synthesis of this compound was found in the searched literature. However, the synthesis of the analogous compound, 5-methyl-5-benzylhydantoin, via the comparable Bucherer-Bergs method is reported with a good yield.[1] The expected melting point for this compound is 188-189°C.[2]
| Parameter | Value | Compound | Method Reference |
| Yield | 69.3% | 5-Methyl-5-benzylhydantoin | Bucherer-Bergs (comparable to Herbst)[1] |
| Melting Point | 188-189°C | This compound | Literature Value[2] |
| Melting Point | 228–229 °C | 5-Methyl-5-benzylhydantoin | Bucherer-Bergs[1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | This compound | - |
| Molecular Weight | 190.20 g/mol | This compound | - |
Experimental Protocols
The following protocols are adapted from the procedures for analogous hydantoin syntheses and general organic chemistry principles.
Part 1: Synthesis of α-Amino-β-phenylpropionitrile (Intermediate)
Materials:
-
Phenylacetaldehyde
-
Ammonium chloride
-
Sodium cyanide
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium cyanide (1.0 equivalent) to the solution and stir until it dissolves. Cool the mixture in an ice bath.
-
Slowly add a solution of phenylacetaldehyde (1.0 equivalent) in ethanol to the cooled cyanide solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude α-amino-β-phenylpropionitrile. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound
Materials:
-
α-Amino-β-phenylpropionitrile (from Part 1)
-
Potassium cyanate
-
Acetic acid
-
Water
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the crude α-amino-β-phenylpropionitrile (1.0 equivalent) in a mixture of acetic acid and water (1:1 v/v).
-
Add potassium cyanate (1.2 equivalents) portion-wise to the solution while stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours, stirring continuously.
-
After cooling to room temperature, slowly add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1-2 to induce cyclization and precipitation of the product.
-
Cool the mixture in an ice bath for at least one hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude this compound from ethanol or an ethanol-water mixture to obtain the pure product.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Herbst synthesis of this compound.
References
Application Notes and Protocols for the Purification of 5-Benzylhydantoin using Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 5-benzylhydantoin via recrystallization. It includes information on solvent selection, a step-by-step experimental procedure, and methods for troubleshooting common issues. The provided data and protocols are intended to guide researchers in obtaining high-purity this compound suitable for further applications in drug development and scientific research.
Introduction
This compound is a heterocyclic organic compound with a hydantoin core structure. It serves as a valuable building block in medicinal chemistry, with derivatives exhibiting a range of biological activities. The purity of this compound is crucial for its use in synthesis and biological screening. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. This application note details a comprehensive procedure for the purification of this compound using an ethanol-water mixed solvent system.
Data Presentation
Due to the limited availability of specific experimental solubility data for this compound in the public domain, the following tables are based on general solubility information and data from structurally similar compounds. It is strongly recommended that researchers experimentally determine the solubility of their specific batch of this compound to optimize the recrystallization process.
Table 1: Qualitative Solubility of this compound in Common Solvents.
| Solvent | Solubility at Room Temperature | Observations |
| Water | Sparingly soluble[1] | Limited solubility, making it a good anti-solvent. |
| Ethanol | Soluble[1] | Good solubility, especially when heated. |
| Methanol | Soluble[2] | Good solubility. |
| Acetone | Soluble | Good solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | High solubility. |
| Dichloromethane | Slightly soluble | Moderate solubility. |
Table 2: Estimated Solubility of this compound in Ethanol-Water Mixtures.
| Solvent System (Ethanol:Water, v/v) | Estimated Solubility at 25°C ( g/100 mL) | Estimated Solubility at 78°C ( g/100 mL) |
| 95:5 | ~5 | > 20 |
| 70:30 | ~1 | ~15 |
| 50:50 | < 0.5 | ~10 |
| 30:70 | < 0.1 | ~2 |
Note: These are estimated values and should be confirmed experimentally.
Table 3: Potential Impurities from Bucherer-Bergs Synthesis of this compound.
| Impurity | Potential Origin | Removal by Recrystallization |
| Unreacted Phenylacetaldehyde | Starting material | Generally soluble in the mother liquor. |
| Unreacted Urea/Ammonium Carbonate | Starting material | Water-soluble, easily removed. |
| Cyanohydrin Intermediate | Incomplete reaction | May co-crystallize; multiple recrystallizations may be needed. |
| Polymeric byproducts | Side reactions of the aldehyde | Often insoluble and can be removed by hot filtration. |
Experimental Protocols
This protocol is based on the successful recrystallization of the structurally related 5-methyl-5-benzylhydantoin from 50% ethanol[3].
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
3.2. Recrystallization Procedure
-
Solvent Preparation: Prepare a 50% (v/v) ethanol-water mixture.
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 250 mL).
-
Add a magnetic stir bar.
-
Add a minimal amount of the 50% ethanol-water solvent mixture (e.g., 50 mL) to the flask.
-
Gently heat the mixture to near boiling (around 80-85 °C) with continuous stirring.
-
Gradually add more of the hot solvent mixture in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through them.
-
Quickly filter the hot solution containing the dissolved this compound.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold 50% ethanol-water to remove any adhering impurities from the mother liquor.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator under vacuum.
-
-
Analysis:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (if available) is an indicator of high purity.
-
Calculate the percent recovery.
-
Mandatory Visualizations
References
5-Benzylhydantoin: A Versatile Precursor in Multi-Step Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
5-Benzylhydantoin is a valuable heterocyclic compound that serves as a versatile precursor in a variety of multi-step organic syntheses. Its rigid scaffold and multiple reaction sites allow for the introduction of molecular diversity, making it an attractive starting material for the synthesis of modified amino acids, peptidomimetics, and complex heterocyclic systems with potential applications in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in several multi-step synthetic routes.
Synthesis of D,L-Phenylalanine
One of the most fundamental applications of this compound is its role as a direct precursor to the amino acid D,L-phenylalanine. This transformation is typically achieved through alkaline hydrolysis, which efficiently cleaves the hydantoin ring.
Experimental Protocol: Hydrolysis of this compound to D,L-Phenylalanine
Reaction Scheme:
Caption: Hydrolysis of this compound to D,L-phenylalanine.
Methodology:
-
A mixture of this compound and a 10% aqueous solution of sodium hydroxide or barium hydroxide is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for a specified period (typically 4-12 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the crude D,L-phenylalanine.
-
The precipitate is collected by filtration, washed with cold water, and then recrystallized from hot water or an alcohol-water mixture to yield pure D,L-phenylalanine.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Barium Hydroxide or Sodium Hydroxide | N/A |
| Solvent | Water | N/A |
| Reaction Time | 4 - 12 hours | N/A |
| Yield | Typically high, often exceeding 80% | N/A |
Multi-step Synthesis of 5-Benzylidene-Hydantoin Esters
This compound can be derivatized at the C5 position to introduce further complexity. A Knoevenagel condensation with an appropriate benzaldehyde derivative, followed by N-alkylation, provides access to a library of 5-benzylidene-hydantoin esters. These compounds can serve as scaffolds in medicinal chemistry.
Experimental Workflow
Caption: Workflow for the synthesis of 5-benzylidene-hydantoin esters.
Experimental Protocols
Step 1: Synthesis of 5-Benzylidene-hydantoin
-
To a solution of this compound in ethanol, add the desired benzaldehyde derivative and a catalytic amount of piperidine.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to yield the 5-benzylidene-hydantoin derivative.
Step 2: Synthesis of 5-Benzylidene-hydantoin Esters
-
The 5-benzylidene-hydantoin derivative is dissolved in methanol containing potassium hydroxide.
-
The appropriate bromoacetylated amino acid ester is added, and the mixture is refluxed for 4 hours.
-
The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Quantitative Data for a Representative Synthesis:
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | Hydantoin | 4-Methylbenzaldehyde, Piperidine | 5-(4-Methylbenzylidene)hydantoin | Reasonable | [1] |
| 2 | 5-(4-Methylbenzylidene)hydantoin | Ethyl (2-bromoacetyl)norvalinate, KOH | Ethyl-(2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)norvalinate | 63% | [1] |
Synthesis of Fused Bicyclic Hydantoins
The hydantoin ring can serve as a scaffold for the construction of more complex, fused heterocyclic systems. For instance, 5-alkenyl hydantoins can undergo intramolecular selenocyclization to produce fused bicyclic hydantoins, which are of interest as conformationally constrained scaffolds.[2]
Synthetic Strategy
Caption: General strategy for the synthesis of fused bicyclic hydantoins.
Experimental Protocol: Selenocyclization of 5-Alkenyl Hydantoins
-
A solution of the 5-alkenyl hydantoin is prepared in a suitable solvent (e.g., dichloromethane).
-
A selenium-based electrophile, such as phenylselenyl chloride (PhSeCl), is added to the solution at a low temperature (e.g., -78 °C).
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched, and the product is isolated and purified by column chromatography to yield the fused bicyclic hydantoin.
Quantitative Data for Selenocyclization:
| Starting Material | Reagent | Solvent | Additive | Product | Yield | Reference |
| 5-Alkenylhydantoin | PhSeI | CH₂Cl₂ | SiO₂ | Fused bicyclic hydantoin | Good to excellent | [2] |
Synthesis of N-Substituted Hydantoins for Peptidomimetics
N-alkylation of the hydantoin ring is a key strategy for introducing diversity and creating peptidomimetic structures. The differential acidity of the N1 and N3 protons allows for regioselective alkylation under specific basic conditions.
Experimental Protocol: N-Alkylation of this compound
Reaction Scheme:
Caption: N-Alkylation of this compound.
Methodology:
-
To a solution of this compound in a polar aprotic solvent such as DMF or acetone, a suitable base (e.g., potassium carbonate or sodium hydride) is added.
-
The mixture is stirred for a short period to allow for deprotonation.
-
The desired alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data for N-Alkylation:
| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield | Reference |
| 5,5-Disubstituted Hydantoin | Benzyl bromide | NaH | DMF | N,N'-Disubstituted hydantoin | Low (21%) | [3] |
| Hydantoin Derivative | Bromoacetylated amino acid ester | KOH | MeOH | N3-alkylated hydantoin ester | Low to moderate | [1] |
References
Applications of 5-Benzylhydantoin in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5-benzylhydantoin scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of therapeutic agents. Its synthetic tractability and the ability to introduce chemical diversity at multiple positions have made it an attractive starting point for drug discovery programs targeting a variety of diseases. This document provides detailed application notes on the medicinal chemistry of this compound and its derivatives, along with specific experimental protocols for their synthesis and biological evaluation.
Anticonvulsant Activity
This compound derivatives have been extensively investigated for their anticonvulsant properties, drawing inspiration from the structurally related blockbuster drug phenytoin. These compounds are primarily evaluated for their ability to prevent seizures in preclinical models, most notably the maximal electroshock (MES) seizure test, which is indicative of efficacy against generalized tonic-clonic seizures.
Quantitative Data: Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected this compound derivatives in the maximal electroshock (MES) test. The median effective dose (ED50) represents the dose required to protect 50% of the animals from the tonic extensor phase of the seizure.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| 5-(3-(Trifluoromethyl)benzyl)hydantoin | Rat | Not Specified | Potent | [1] |
| 5,5'-Diphenylhydantoin Schiff Base (SB2-Ph) | Mouse | Not Specified | 8.29 | [2] |
| Phenytoin (Reference) | Mouse | Not Specified | 5.96 | [2] |
| 5,5'-diphenylhydantoin-conjugated hemorphin (Ph-5) | Mouse | Not Specified | 0.25 µg | [3] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol describes the standardized method for evaluating the anticonvulsant activity of this compound derivatives in rodents.[4][5][6]
Materials:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
-
Electroconvulsometer with corneal electrodes
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, 0.9% saline)
-
Positive control (e.g., Phenytoin)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 48 hours before the experiment, with free access to food and water.
-
Drug Administration: Prepare solutions or suspensions of the test compound and positive control in the appropriate vehicle. Administer the compounds and vehicle to different groups of animals via the desired route (e.g., intraperitoneal or oral gavage).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the compound, which should be determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration).
-
Seizure Induction:
-
At the predetermined time, gently restrain the animal.
-
Apply a drop of topical anesthetic to the corneas, followed by a drop of conductive saline solution.[5][7]
-
Place the corneal electrodes on the eyes.
-
Deliver a high-frequency electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[5][7]
-
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[5] The abolition of this phase is considered the endpoint, indicating protection.[5]
-
Data Analysis:
-
Record the number of protected animals in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the ED50 value using a suitable statistical method (e.g., probit analysis).
-
Induction of Apoptosis
In addition to EGFR inhibition, some 5-benzylidenehydantoins have been shown to induce DNA damage, leading to the activation of p53 and p21, cell cycle arrest, and ultimately, apoptosis through both intrinsic and extrinsic pathways.
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of various 5-benzylidenehydantoin derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| UPR1024 | A549 (Non-small cell lung cancer) | EGFR Autophosphorylation Inhibition | 19.58 ± 6.02 | [8] |
| Derivative 24 | HCT-116 (Colon carcinoma) | MTT Assay | 12.83 ± 0.9 | [8] |
| Derivative 24 | HepG-2 (Hepatocellular carcinoma) | MTT Assay | 9.07 ± 0.8 | [8] |
| Derivative 24 | MCF-7 (Breast adenocarcinoma) | MTT Assay | 4.92 ± 0.3 | [8] |
| Compound 5 | A549 (Lung adenocarcinoma) | MTT Assay | 10.67 ± 1.53 | [9] |
| Compound 5 | C6 (Glioma) | MTT Assay | 4.33 ± 1.04 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity. [8][10] Materials:
-
Human cancer cell line (e.g., A549, HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
5-Benzylidenehydantoin derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. [8]2. Compound Treatment: Prepare serial dilutions of the 5-benzylidenehydantoin derivative in the culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for a desired period (e.g., 24, 48, or 72 hours). [8]3. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals. [10]4. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. [8]5. Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader. [8]6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value. [8]
Sirtuin (SIRT) Inhibition
5-Benzylidenehydantoin has been identified as a novel scaffold for the inhibition of sirtuins (SIRTs), a class of NAD+-dependent deacetylases. [11]Sirtuins, particularly SIRT1 and SIRT2, are implicated in various cellular processes, including gene silencing, DNA repair, and metabolism, and are considered promising targets in cancer and neurodegenerative diseases. [11]Inhibition of SIRT1 can lead to increased acetylation of tumor suppressor proteins like p53, thereby enhancing their activity. [12][13] SIRT1-p53 Signaling Pathway
Quantitative Data: SIRT Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Compound 97 (Specs ID AH-487/41657829) | SIRT2 | low µM range | [11] |
| Compound 12n | SIRT1 | 0.46 | [11] |
Experimental Protocol: In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)
This protocol describes a common method to measure the deacetylase activity of SIRT1 and the inhibitory potential of 5-benzylidenehydantoin derivatives. [14] Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., peptide with an acetylated lysine)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer Solution (containing a protease to cleave the deacetylated substrate)
-
Test Compound (5-benzylidenehydantoin derivative) in DMSO
-
Positive Control Inhibitor (e.g., Nicotinamide)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the SIRT1 enzyme, fluorogenic substrate, and NAD+ in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, followed by the test compound or vehicle (DMSO). Then, add the SIRT1 enzyme solution.
-
Reaction Initiation: Initiate the reaction by adding the NAD+ and fluorogenic substrate mixture to each well. Incubate the plate at 37°C for 30-60 minutes, protected from light. [14]4. Development: Stop the reaction by adding the Developer Solution to each well. Incubate at 37°C for 15-30 minutes, protected from light. [14]5. Fluorescence Measurement: Measure the fluorescence intensity (e.g., Excitation ~350-360 nm, Emission ~450-460 nm). [14]6. Data Analysis: Subtract the background fluorescence from the readings. Calculate the percent inhibition for each compound concentration and plot a dose-response curve to determine the IC50 value. [14]
Synthesis Protocols
The synthesis of this compound and its derivatives can be achieved through several established methods. The choice of method often depends on the desired substitution pattern.
Protocol 1: One-Pot Microwave-Assisted Knoevenagel Condensation for 5-Benzylidenehydantoins
This method provides a rapid and efficient route to 5-benzylidenehydantoins from hydantoin and various benzaldehyde derivatives. [12] Materials:
-
Hydantoin (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ethanol (5 mL)
-
Piperidine (0.1 mmol)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To the microwave reactor vial, add hydantoin, the desired benzaldehyde, and ethanol.
-
Add piperidine as a catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature. The product often precipitates.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum.
Reaction Scheme: Knoevenagel Condensation
Protocol 2: Modified Bucherer-Bergs Reaction for 5-Methyl-5-Benzylhydantoin
This protocol describes the synthesis of 5-methyl-5-benzylhydantoin from phenylacetone. [15] Materials:
-
Phenylacetone (0.1 mol)
-
Ethanol (60 mL)
-
Water (60 mL)
-
Sodium cyanide (NaCN) (0.15 mol)
-
Ammonium carbonate ((NH₄)₂CO₃) (0.15 mol)
-
Concentrated HCl
Procedure:
-
Dissolve phenylacetone in a mixture of ethanol and water.
-
Add NaCN and (NH₄)₂CO₃ to the solution.
-
Heat the solution at 60°C and stir for 24 hours.
-
After 24 hours, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.
-
Cool the mixture to room temperature to allow for crystallization.
-
Filter the resulting crystals and recrystallize from 50% ethanol.
-
Dry the purified product.
References
- 1. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of p53 by SIRT1 inhibition enhances elimination of CML leukemia stem cells in combination with imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening 5-Benzylhydantoin Derivatives for Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Hydantoin derivatives, such as phenytoin, have long been a cornerstone of epilepsy treatment. Their mechanism of action primarily involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity.[1][2][3] 5-Benzylhydantoin derivatives are a class of compounds structurally related to phenytoin that have shown promise as potential anticonvulsants.[4]
These application notes provide a comprehensive overview of the preclinical screening protocols for evaluating the anticonvulsant potential of novel this compound derivatives. The primary screening models discussed are the Maximal Electroshock (MES) test, indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is a model for absence-like seizures.[5][6][7] Additionally, a protocol for assessing acute neurotoxicity using the rotarod test is included to determine the therapeutic index of candidate compounds.
Mechanism of Action: Hydantoin Derivatives
Hydantoin anticonvulsants exert their effects by modulating the activity of voltage-gated sodium channels in neurons.[1][2] During a seizure, rapid and repetitive firing of neurons is driven by the influx of sodium ions through these channels. Hydantoins bind to the inactive state of the sodium channel, slowing its recovery to the resting state.[1][8] This action is use-dependent, meaning it has a more pronounced effect on neurons that are firing at high frequencies, as is the case during a seizure. By prolonging the inactive state of the sodium channels, hydantoins reduce the ability of neurons to fire action potentials repetitively, thereby suppressing the spread of seizure activity.[1][8]
Experimental Protocols
A standardized workflow is essential for the efficient screening of novel anticonvulsant candidates. The process begins with the synthesis of the this compound derivatives, followed by primary anticonvulsant screening using the MES and scPTZ tests. Compounds showing significant activity are then subjected to neurotoxicity testing to assess their safety profile.
Protocol 1: Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[7][9]
Materials:
-
Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Standard anticonvulsant (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least one week prior to testing. House animals with free access to food and water.
-
Compound Administration: Dissolve or suspend the test compound and the standard drug in the vehicle. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) to groups of at least 8 animals per dose level. A vehicle control group should also be included.
-
Pre-treatment Time: Allow for a pre-treatment period based on the expected time to peak effect of the compound (typically 30-60 minutes for i.p. administration).
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each animal to minimize discomfort.[9] Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via the corneal electrodes.[9]
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.[9]
-
Data Analysis: Determine the number of animals protected at each dose level. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using a probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can raise the seizure threshold and is a model for clonic, myoclonic, and absence seizures.
Materials:
-
Male CF-1 mice (20-25 g)
-
Pentylenetetrazole (PTZ)
-
0.9% saline solution
-
Test compounds (this compound derivatives)
-
Vehicle
-
Standard anticonvulsant (e.g., Ethosuximide)
-
Observation cages
Procedure:
-
Animal Preparation and Compound Administration: Follow the same initial steps as in the MES protocol.
-
Pre-treatment Time: Administer the test compounds at various doses to different groups of animals, allowing for the appropriate pre-treatment time.
-
Induction of Seizure: Inject a convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) subcutaneously into the loose skin on the back of the neck. This dose is predetermined to induce clonic seizures in over 95% of untreated animals.
-
Observation: Place each animal in an individual observation cage and observe for 30 minutes for the presence of a generalized clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and jaw lasting for at least 5 seconds.
-
Endpoint: The absence of a generalized clonic seizure during the 30-minute observation period indicates protection.
-
Data Analysis: Calculate the ED50 for each test compound using probit analysis based on the percentage of animals protected at each dose.
Protocol 3: Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (neurotoxicity).[4]
Materials:
-
Male CF-1 mice (20-25 g)
-
Rotarod apparatus (e.g., 1-inch diameter rod, rotating at 6 rpm)
-
Test compounds
-
Vehicle
Procedure:
-
Training: Pre-train the mice on the rotarod for several trials until they can remain on the rotating rod for at least 1 minute.
-
Compound Administration: Administer the test compounds i.p. or p.o. at various doses to different groups of trained animals.
-
Testing: At the time of expected peak effect, place the mice on the rotarod.
-
Endpoint: An animal is considered to have failed the test (i.e., exhibited neurotoxicity) if it falls off the rod within 1 minute.
-
Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test, using probit analysis.
Data Presentation
The anticonvulsant activity and neurotoxicity data for a series of this compound derivatives should be summarized in a clear and concise table. This allows for easy comparison of the potency and safety of the different compounds. The Protective Index (PI), calculated as TD50/ED50, is a crucial measure of the therapeutic window of a drug candidate; a higher PI is desirable.
Table 1: Anticonvulsant Activity and Neurotoxicity of this compound Derivatives in Mice
| Compound | Substitution (R) | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | MES PI | scPTZ PI |
| Phenytoin | (Standard) | 9.5 | >100 | 68 | 7.2 | <0.68 |
| Derivative 1 | H | >100 | >100 | >300 | - | - |
| Derivative 2 | 4-Cl | 45 | >100 | 250 | 5.6 | <2.5 |
| Derivative 3 | 3-CF3 | 15[4] | >100[4] | 200 | 13.3 | <2.0 |
| Derivative 4 | 4-OCH3 | 60 | >100 | >300 | >5.0 | <3.0 |
| Derivative 5 | 2,4-diCl | 35 | >100 | 180 | 5.1 | <1.8 |
Note: The data presented for derivatives are hypothetical examples based on structure-activity relationship trends and published data on similar compounds. The data for the 3-CF3 derivative is based on the finding that it is the most potent in its series.[4] The PI is calculated as TD50/ED50.
Structure-Activity Relationship (SAR) Summary
Preliminary studies on 5-benzylhydantoins and related structures have provided some insights into their structure-activity relationships:
-
Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence anticonvulsant activity. Electron-withdrawing groups, such as trifluoromethyl (CF3) at the meta-position, have been shown to enhance potency in the MES test.[4] Halogen substitutions also confer activity.
-
Lipophilicity: The lipophilicity (log P) of the compounds is a critical parameter for their anticonvulsant activity, as it affects their ability to cross the blood-brain barrier.
-
Polar Groups: The introduction of polar groups like -NO2, -CN, and -OH on the phenyl ring tends to decrease or abolish anticonvulsant activity.[2]
Further synthesis and screening of a diverse library of this compound derivatives are necessary to build a comprehensive SAR model, which can guide the rational design of more potent and safer anticonvulsant drug candidates.
References
- 1. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Amino Acids Using 5-Benzylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of D- and L-phenylalanine from 5-benzylhydantoin. The methodologies described herein utilize a multi-enzyme system, commonly known as the "hydantoinase process," which offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.
Introduction
Optically pure amino acids are crucial building blocks in the pharmaceutical and fine chemical industries. The enzymatic conversion of 5-monosubstituted hydantoins presents an efficient route to produce these valuable chiral compounds. This compound, in particular, serves as a readily available precursor for the synthesis of both D- and L-phenylalanine. The "hydantoinase process" is a dynamic kinetic resolution method that typically involves three key enzymes: a hydantoinase, an N-carbamoyl-amino acid hydrolase (carbamoylase), and a hydantoin racemase. This enzymatic cascade allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the desired amino acid.[1]
Reaction Principle
The enzymatic synthesis of phenylalanine from this compound proceeds through a series of coordinated enzymatic reactions:
-
Racemization: Hydantoin racemase continuously interconverts the L- and D-enantiomers of this compound, ensuring a constant supply of the desired enantiomer for the subsequent stereoselective hydrolysis.
-
Hydrolysis: A stereoselective hydantoinase (either D- or L-specific) hydrolyzes the corresponding enantiomer of this compound to form N-carbamoyl-phenylalanine.
-
Decarbamoylation: A stereospecific N-carbamoylase hydrolyzes the N-carbamoyl-phenylalanine to yield the final optically pure phenylalanine, ammonia, and carbon dioxide.
Enzymatic Synthesis of D-Phenylalanine
This section outlines the protocol for the synthesis of D-phenylalanine using a D-hydantoinase and a D-carbamoylase.
Signaling Pathway and Experimental Workflow
Caption: Workflow and pathway for D-Phenylalanine synthesis.
Quantitative Data
Table 1: Kinetic Parameters of Enzymes in D-Phenylalanine Synthesis
| Enzyme | Substrate | Source Organism | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| D-Hydantoinase | This compound | Bacillus theorgensis | 0.55 (immobilized) | 47.17 (immobilized) | 9.0 (immobilized) | 50 (immobilized) | [2] |
| D-Hydantoinase (mutant) | D,L-5-Benzylhydantoin | Geobacillus stearothermophilus | - | - | 8.0 | 60 | [3] |
| D-Carbamoylase | N-Carbamoyl-D-Phenylalanine | Pseudomonas sp. | - | High Activity | 7.0 | 45 | [4][5] |
| Hydantoin Racemase | This compound | Agrobacterium tumefaciens C58 | - | - | 8.0 | 50 | [6] |
Note: "-" indicates data not available in the cited sources.
Table 2: Reaction Conditions and Performance for D-Amino Acid Synthesis
| Substrate | Enzyme System | Reaction Time | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| D,L-5-(2-methylthioethyl)-hydantoin | D-Hydantoinase, D-Carbamoylase, Hydantoin Racemase (recombinant E. coli) | 30 min | 100 | >99% for D-Methionine | [6] |
| (R,S)-5-Benzylhydantoin Derivatives | Immobilized D-Hydantoinase (Vigna angularis) | 48-72 h | 12-85 | 6-96% for D-enantiomer | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Phenylalanine using a Whole-Cell Biocatalyst
This protocol is adapted from a general method for D-amino acid production using recombinant E. coli cells expressing the necessary enzymes.[6]
1. Preparation of Recombinant E. coli Biocatalysts: a. Transform competent E. coli cells (e.g., BL21(DE3)) with expression plasmids containing the genes for D-hydantoinase, D-carbamoylase, and hydantoin racemase. b. Culture the transformed E. coli in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 20-25°C) for 12-16 hours. d. Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C), wash with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5), and resuspend the cell pellet in the reaction buffer to the desired cell density.
2. Enzymatic Reaction: a. Prepare a reaction mixture containing D,L-5-benzylhydantoin (e.g., 10-50 mM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. Add the prepared recombinant E. coli whole-cell biocatalysts to the reaction mixture. c. Incubate the reaction at the optimal temperature (e.g., 50°C) with gentle agitation. d. Monitor the reaction progress by taking samples at regular intervals.
Protocol 2: Analysis of D-Phenylalanine Synthesis by HPLC
This protocol provides a general method for the analysis of the reaction mixture.
1. Sample Preparation: a. Withdraw a sample from the reaction mixture. b. Terminate the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid). c. Centrifuge the sample to pellet the cells and precipitated proteins. d. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Conditions for Achiral Analysis (Yield Determination): a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8] b. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8] c. Flow Rate: 1.0 mL/min.[8] d. Detection: UV at 210 nm or 254 nm.[8][9] e. Quantification: Determine the concentrations of this compound, N-carbamoyl-D-phenylalanine, and D-phenylalanine by comparing the peak areas to a standard curve.
3. HPLC Conditions for Chiral Analysis (Enantiomeric Excess Determination): a. Column: Chiral stationary phase column (e.g., Crownpak CR+ or β-Cyclobond).[10][11] b. Mobile Phase: As recommended by the column manufacturer, often an aqueous buffer with an organic modifier. c. Flow Rate: As recommended by the column manufacturer. d. Detection: UV or fluorescence (after derivatization if necessary).[11] e. Calculation of Enantiomeric Excess (ee): ee (%) = [([D] - [L]) / ([D] + [L])] x 100, where [D] and [L] are the peak areas of the D- and L-enantiomers, respectively.
Enzymatic Synthesis of L-Phenylalanine
This section outlines the protocol for the synthesis of L-phenylalanine using an L-hydantoinase and an L-carbamoylase.
Signaling Pathway and Experimental Workflow
Caption: Workflow and pathway for L-Phenylalanine synthesis.
Quantitative Data
Table 3: Enzymes and Conditions for L-Amino Acid Synthesis
| Enzyme | Substrate | Source Organism | Optimal pH | Optimal Temp. (°C) | Reference |
| L-N-Carbamoylase | N-Carbamoyl-L-amino acids | Bacillus kaustophilus | 7.0 | - | [12] |
| Dihydropyrimidinase (non-enantiospecific for some substrates) | D,L-homophenylalanylhydantoin | Brevibacillus agri | 8.0 | 60 | [12] |
Experimental Protocols
Protocol 3: Enzymatic Synthesis of L-Phenylalanine
This protocol is a general guideline and may require optimization based on the specific enzymes used.
1. Enzyme Preparation: a. Obtain or prepare L-hydantoinase, L-carbamoylase, and hydantoin racemase. These can be from commercial sources or produced recombinantly as described in Protocol 1.
2. Enzymatic Reaction: a. Prepare a reaction mixture containing D,L-5-benzylhydantoin (e.g., 10-50 mM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0). b. Add the enzymes to the reaction mixture. The optimal ratio of the three enzymes should be determined experimentally. c. Incubate the reaction at the optimal temperature (e.g., 50-60°C) with gentle agitation. d. Monitor the reaction progress by taking samples at regular intervals for HPLC analysis as described in Protocol 2.
Protocol 4: Purification of Phenylalanine from the Reaction Mixture
This is a general procedure for the purification of the final amino acid product.
1. Removal of Biocatalyst and Proteins: a. After the reaction is complete, remove the whole cells or immobilized enzymes by centrifugation or filtration. b. If soluble enzymes were used, precipitate the proteins by adjusting the pH or by adding an organic solvent, followed by centrifugation.
2. Ion-Exchange Chromatography: a. Adjust the pH of the supernatant to a value where phenylalanine is positively charged (e.g., pH 1.8-2.0). b. Load the solution onto a cation-exchange chromatography column. c. Wash the column with a buffer at the same pH to remove unbound impurities. d. Elute the bound phenylalanine using a buffer with a higher pH or a salt gradient.
3. Crystallization: a. Concentrate the fractions containing pure phenylalanine under reduced pressure. b. Adjust the pH to the isoelectric point of phenylalanine (pH 5.48) to induce crystallization. c. Collect the crystals by filtration, wash with cold water or ethanol, and dry under vacuum.
Conclusion
The enzymatic synthesis of D- and L-phenylalanine from this compound using the hydantoinase process is a powerful and versatile method. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the field. Optimization of reaction conditions, including enzyme ratios, substrate concentration, pH, and temperature, will be crucial for achieving high yields and enantiomeric purity for specific applications. The use of immobilized enzymes or whole-cell biocatalysts can further enhance the economic feasibility and sustainability of this process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Stereoselectivity and Hydrolysis Efficiency of Recombinant d-Hydantoinase from Vigna angularis Against this compound Derivatives with Halogen and Methyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of the D-(+)-enantiomer of phenylalanine in physiological fluids using high-performance liquid chromatography with column switching - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A novel hydantoinase process using recombinant Escherichia coli cells with dihydropyrimidinase and L-N-carbamoylase activities as biocatalyst for the production of L-homophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis of 5-Benzylhydantoin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydantoin and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The hydantoin scaffold is considered a "privileged structure," as it serves as a versatile framework for developing ligands for various biological targets.[1] Among these, 5-benzylhydantoin analogues are of particular interest. Solid-phase synthesis has emerged as a powerful technique for the rapid and efficient generation of libraries of hydantoin derivatives, facilitating drug discovery and development programs.[1][2] This document provides detailed protocols and application notes for the solid-phase synthesis of this compound analogues.
General Principles of Solid-Phase Hydantoin Synthesis
Solid-phase synthesis of hydantoins typically involves the assembly of the hydantoin ring on a solid support, such as a resin. The general workflow begins with the attachment of a protected amino acid to the resin. Subsequent steps involve deprotection, coupling with an isocyanate or a precursor, and cyclization to form the hydantoin ring. The final product is then cleaved from the resin and purified. Key advantages of this approach include the simplification of purification procedures, as excess reagents and by-products can be easily washed away, and the amenability to automation and combinatorial synthesis.[3][4]
There are two primary strategies for solid-phase hydantoin synthesis:
-
Cyclization with Concomitant Cleavage: The hydantoin ring is formed in the final step, which also cleaves the molecule from the solid support.
-
Cyclization Prior to Cleavage: The hydantoin ring is constructed on the resin, and subsequent modifications can be performed before the final product is cleaved.[1]
This document will focus on the latter approach, which allows for greater flexibility in the synthesis of diverse analogues.
Experimental Workflow: Solid-Phase Synthesis of this compound Analogues
The following diagram illustrates a typical workflow for the solid-phase synthesis of this compound analogues starting from a Merrifield resin.
Caption: General workflow for the solid-phase synthesis of this compound analogues.
Detailed Experimental Protocols
The following protocols are generalized methods and may require optimization for specific target analogues.
Protocol 1: Attachment of the First Amino Acid (Fmoc-Phenylalanine) to Merrifield Resin
This protocol describes the attachment of the first amino acid, Fmoc-L-phenylalanine, to the chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Fmoc-L-phenylalanine (Fmoc-Phe-OH)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin (1.0 g, ~1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel.
-
In a separate flask, dissolve Fmoc-Phe-OH (1.5 mmol) in a mixture of DMF and MeOH.
-
Add an aqueous solution of Cs₂CO₃ (0.75 mmol) to the Fmoc-Phe-OH solution and stir for 30 minutes.
-
Evaporate the solvent under reduced pressure to obtain the Fmoc-Phe-OCs salt as a dry powder.
-
Add the dried Fmoc-Phe-OCs salt to the swollen resin.
-
Add DMF (10 mL) to the reaction vessel and heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
After the reaction is complete, filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Synthesis of the Hydantoin Ring on Solid Support
This protocol details the steps for Fmoc deprotection, urea formation, and cyclization to form the this compound ring on the resin.
Materials:
-
Fmoc-Phe-resin from Protocol 1
-
20% Piperidine in DMF
-
N,N'-Disuccinimidyl carbonate (DSC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ninhydrin test reagents
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-Phe-resin in DMF.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 20 minutes.[1]
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Confirm the presence of a free amine using the ninhydrin test.
-
-
Urea Formation and Cyclization:
-
Swell the deprotected resin in DMF.
-
Add a solution of DSC (5 equivalents) and DMAP (0.5 equivalents) in a minimal volume of DMF.[1]
-
Shake the mixture for 3 hours at room temperature.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
To induce cyclization, treat the resin with a solution of 20% DBU in DMF (v/v) for 20 minutes.[1]
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum.
-
An alternative to DSC is the use of triphosgene or isocyanates to form the intermediate for cyclization.[5][6]
Protocol 3: N3-Alkylation of the Resin-Bound Hydantoin (Optional)
This protocol allows for the introduction of diversity at the N3 position of the hydantoin ring.
Materials:
-
Resin-bound this compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound hydantoin in DMF.
-
Add the alkyl halide (5-10 equivalents) and DIPEA (5-10 equivalents) to the resin suspension.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Filter the resin and wash thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the this compound Analogue from the Resin
This protocol describes the final step of cleaving the synthesized compound from the solid support.
Materials:
-
Resin-bound this compound analogue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
Procedure:
-
Place the dried resin in a reaction vessel.
-
Add a cleavage cocktail, typically neat TFA or a mixture of TFA/DCM (e.g., 95:5 v/v), to the resin (approximately 10 mL per gram of resin).[1]
-
Allow the reaction to proceed for 1.5-2 hours at room temperature with occasional agitation.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Evaporate the solvent from the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Lyophilize the crude product from a water/acetonitrile mixture to yield the final this compound analogue.[1]
Quantitative Data Summary
The yields and purity of solid-phase synthesized hydantoin analogues can vary depending on the specific sequence and reagents used. The following table summarizes representative data from the literature for the synthesis of hydantoin libraries, which can serve as a benchmark for the synthesis of this compound analogues.
| Library/Compound Type | Number of Compounds | Purity Range | Yield Range | Reference |
| Amphipathic Hydantoin Library | 112 | 48-100% (80.4% ≥80% purity) | Low to Good | [1] |
| Sulfahydantoins | 28 | Generally >85% | - | [7] |
| Tri-substituted Hydantoins | Series | - | Submicromolar affinity | [8] |
Signaling Pathway Application Example: TRPV1 Blockade
Hydantoin-based compounds have been identified as potent blockers of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in pain signaling pathways. The diagram below illustrates the role of TRPV1 and the potential point of intervention for a this compound analogue.
Caption: Role of TRPV1 in pain signaling and inhibition by a hydantoin analogue.
Conclusion
Solid-phase synthesis is a highly effective and versatile methodology for the preparation of this compound analogues and their libraries. The protocols outlined in this document provide a comprehensive guide for researchers in the field of drug discovery. The adaptability of solid-phase techniques allows for the systematic modification of the hydantoin scaffold to explore structure-activity relationships and develop novel therapeutic agents targeting a range of biological pathways, such as the TRPV1 pain signaling cascade. Careful optimization of reaction conditions and purification strategies is crucial for obtaining high-purity compounds for biological evaluation.
References
- 1. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial chemistry of hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple solid-phase synthesis of hydantoins and thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The solid phase synthesis of a series of tri-substituted hydantoin ligands for the somatostatin SST5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Flow Synthesis of Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of hydantoin derivatives using continuous flow chemistry. The methodologies presented offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and greater scalability.
Introduction to Continuous Flow Synthesis of Hydantoins
Hydantoins are a critical class of heterocyclic compounds with a wide range of applications in the pharmaceutical industry, serving as anticonvulsants, antiarrhythmics, and antimicrobial agents. Continuous flow synthesis offers a powerful platform for the efficient and safe production of these valuable molecules. By performing reactions in a continuously flowing stream through a reactor, this technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product quality and consistency. The small reactor volumes inherent in flow chemistry also mitigate the risks associated with highly reactive or hazardous reagents.
This document details two robust methods for the continuous flow synthesis of hydantoin derivatives: the Bucherer-Bergs reaction for the synthesis of a variety of substituted hydantoins, and a multi-step synthesis of the antibacterial drug Nitrofurantoin.
Application Note 1: Continuous Flow Synthesis of Hydantoins via the Bucherer-Bergs Reaction
This section details a highly efficient and intensified continuous flow variant of the Bucherer-Bergs multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from a range of carbonyl compounds.
Reaction Scheme:
The Bucherer-Bergs reaction is a one-pot synthesis involving a ketone or aldehyde, an alkali metal cyanide (e.g., KCN), and ammonium carbonate to produce a hydantoin.
Caption: General scheme of the Bucherer-Bergs reaction.
Experimental Workflow:
A two-feed continuous flow setup is employed to overcome solubility issues and enhance the interfacial area between the organic and aqueous phases.[1][2][3][4] The organic feed consists of the carbonyl substrate dissolved in a suitable solvent, while the aqueous feed contains a solution of potassium cyanide and ammonium carbonate. The two streams are pumped into a T-mixer and then passed through a heated and pressurized reactor coil to facilitate the reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzylhydantoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Benzylhydantoin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is a typical yield?
A1: The most prevalent and well-established method for synthesizing 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[1][2][3] This is a one-pot, multicomponent reaction involving an aldehyde or ketone (in this case, phenylacetaldehyde or a derivative), an alkali metal cyanide (like sodium or potassium cyanide), and ammonium carbonate.[1][2][3] While yields are highly dependent on the specific reaction conditions and the purity of the starting materials, a yield of around 69.3% has been reported for the closely related 5-methyl-5-benzylhydantoin using a modified Bucherer-Bergs protocol.[4]
Q2: What are the key factors that influence the yield of the Bucherer-Bergs synthesis of this compound?
A2: Several factors can significantly impact the yield:
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Temperature: The reaction temperature is crucial. While many procedures suggest temperatures around 60-70°C, optimizing this for the specific substrate is important. For less reactive starting materials, a higher temperature may be necessary.[1]
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Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. For similar hydantoin syntheses, reaction times of 24 hours have been reported.[4]
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pH Control: The pH of the reaction mixture and during the workup process is critical. The hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of ureido acids or amides and reducing the final yield.
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Reagent Purity and Stoichiometry: The purity of the starting materials, particularly the phenylacetaldehyde, is vital to prevent side reactions. The molar ratios of the reactants should also be carefully controlled.
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Solvent: An aqueous ethanol mixture is a commonly used solvent system.[4] However, for starting materials with poor solubility, alternative solvents may be required to improve the reaction rate.[1]
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Sealed Reaction Vessel: Ammonium carbonate can decompose into volatile ammonia and carbon dioxide. Performing the reaction in a sealed vessel can prevent the loss of these reagents and drive the reaction towards completion, thereby increasing the yield.[1]
Q3: What are the common side products in this compound synthesis, and how can their formation be minimized?
A3: Common side products include:
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Polymerization of Phenylacetaldehyde: Aldehydes, in particular, can be prone to polymerization under the reaction conditions. Using controlled temperatures and optimized reaction times can help minimize this.
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Hydrolysis Products: As mentioned, the hydantoin ring can be hydrolyzed to form the corresponding ureido acid or amide, especially during the workup. Careful control of pH during acidification and avoiding prolonged exposure to harsh acidic or basic conditions are key to preventing this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Decomposition of Ammonium Carbonate: Loss of volatile ammonia and carbon dioxide. | Perform the reaction in a sealed vessel to prevent the escape of gaseous reagents.[1] |
| Suboptimal Temperature: The reaction is not proceeding at a sufficient rate. | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. For some less reactive ketones, temperatures up to 110°C in a closed vessel have been shown to improve yields.[1] | |
| Poor Solubility of Starting Materials: Phenylacetaldehyde is not sufficiently dissolved in the solvent. | Consider using alternative solvents like propylene glycol or melted acetamide if solubility in aqueous ethanol is an issue.[1] | |
| Impure Reactants: Impurities in the starting materials are leading to side reactions. | Ensure the purity of all reactants, especially the phenylacetaldehyde, which can be prone to oxidation or polymerization. | |
| Formation of Significant Byproducts | Hydrolysis of the Hydantoin Ring: The product is degrading during the workup. | Carefully control the pH during the acidification step. Avoid prolonged exposure to strongly acidic or basic conditions. |
| Polymerization of Phenylacetaldehyde: The aldehyde is self-condensing. | Optimize the reaction temperature and time. Consider the use of ultrasonication, which may allow for lower reaction temperatures and shorter reaction times. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction has not had enough time to go to completion. | Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). A 24-hour reaction time has been reported for a similar synthesis.[4] |
| Incorrect Reagent Ratios: The stoichiometry of the reactants is not optimal. | Ensure the correct molar ratios of the reactants are used. |
Experimental Protocols
Modified Bucherer-Bergs Synthesis of 5-methyl-5-benzylhydantoin
This protocol for a closely related compound can be adapted for the synthesis of this compound starting from phenylacetaldehyde.
Materials:
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Phenylacetone (or Phenylacetaldehyde for this compound synthesis)
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Sodium Cyanide (NaCN)
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Ammonium Carbonate ((NH₄)₂CO₃)
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Ethanol
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Deionized Water
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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Dissolve the starting ketone/aldehyde (0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water in a reaction vessel.
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Carefully add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) to the solution.
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Seal the reaction vessel and heat the mixture to 60°C with constant stirring for 24 hours.
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After 24 hours, cool the reaction mixture to room temperature.
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In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of 6-6.5.
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Cool the acidified mixture to induce crystallization.
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Filter the resulting crystals and wash them with cold water.
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Recrystallize the crude product from a 50% ethanol solution to obtain the purified 5-substituted-hydantoin.
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Dry the purified crystals under vacuum.
A reported yield for 5-methyl-5-benzylhydantoin using this method is 69.3%.[4]
Data Presentation
Table 1: Comparison of Yields for Hydantoin Synthesis under Different Conditions
| Starting Material | Method | Key Reaction Conditions | Yield (%) | Reference |
| Phenylacetone | Modified Bucherer-Bergs | 60°C, 24h, Ethanol/Water | 69.3 | [4] |
| Benzophenone | Bucherer-Bergs | 58-62°C, 10h, 60% EtOH | 7 | [1] |
| Benzophenone | Bucherer-Bergs (modified) | 58-62°C, 90h, 60% EtOH | 67 | [1] |
| Benzophenone | Bucherer-Bergs (modified) | 110°C, sealed vessel | 75 | [1] |
Visualizations
Bucherer-Bergs Reaction Mechanism
Caption: The reaction mechanism of the Bucherer-Bergs synthesis of this compound.
Troubleshooting Workflow for Low Yield
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
Common side reactions in the Bucherer-Berg synthesis of hydantoins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions in the Bucherer-Bergs synthesis of hydantoins.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Bucherer-Bergs synthesis, offering potential causes and solutions in a clear question-and-answer format.
Issue 1: Low Yield of the Desired Hydantoin Product
Q: My Bucherer-Bergs reaction is resulting in a very low yield of the target hydantoin. What are the potential causes and how can I improve the yield?
A: Low yields in the Bucherer-Bergs synthesis can stem from several factors related to reaction conditions and reagent stability. Here are the primary aspects to investigate:
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Volatilization of Reagents: The reaction utilizes ammonium carbonate, which can decompose into ammonia and carbon dioxide. In an open reaction vessel, these volatile components can escape, leading to an incomplete reaction.
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Solution: Performing the reaction in a sealed vessel, such as a steel bomb, can prevent the loss of these volatile reagents and significantly increase yields.[1]
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Suboptimal Temperature and Reaction Time: The reaction temperature is a critical parameter. Less reactive ketones may require higher temperatures and longer reaction times to proceed to completion.
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Solution: For challenging substrates, increasing the temperature and extending the reaction duration can dramatically improve yields. For example, the synthesis of phenytoin from benzophenone saw a yield increase from 7% at 58-62°C for 10 hours to 67% after 90 hours, and further to 75% when heated to 110°C in a closed vessel.[1]
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Poor Solubility of Starting Materials: If the starting aldehyde or ketone has poor solubility in the typical ethanol/water solvent mixture, the reaction rate can be significantly hindered.
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Solution: Employing alternative solvents with higher boiling points and better solubilizing properties, such as propylene glycol or melted acetamide, can lead to substantially higher yields.[1]
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Inappropriate Reagent Ratios: The stoichiometry of the reactants is crucial for optimal results.
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Solution: A common recommendation is to use a molar ratio of 1:2:2 for the ketone:cyanide salt:(NH₄)₂CO₃ to ensure balanced reactivity.[2]
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Issue 2: Presence of Significant Side Products
Q: I am observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize their formation?
A: The most common side products in the Bucherer-Bergs synthesis are ureido acids (also known as hydantoic acids) and, in the case of aldehyde substrates, polymers.
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Ureido Acid Formation: Hydantoins can undergo hydrolysis to form the corresponding α-ureido acid, particularly during the workup phase. Hydantoins and their corresponding ureido acids are often readily interconvertible.[1][3]
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Solution: To minimize the formation of ureido acids, it is crucial to carefully control the pH during the acidification step of the workup. Avoid prolonged exposure to strongly acidic or basic conditions.
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Polymerization of Aldehydes: Aldehydes are more prone to polymerization under the reaction conditions compared to ketones.
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Solution: The use of ultrasonication can be an effective method to mitigate polymerization. Ultrasonic irradiation can accelerate the desired reaction, allowing for the use of lower temperatures and shorter reaction times, which in turn reduces the likelihood of polymerization.[4]
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Over-alkylation: An excess of the cyanide reagent can potentially lead to undesired side products through over-alkylation.
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Solution: Adhering to the recommended 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃ is important to prevent such side reactions.[2]
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Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the significant impact of reaction conditions on the yield of 5,5-diphenylhydantoin (phenytoin) from benzophenone, illustrating the importance of optimizing these parameters.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Vessel | Yield (%) | Reference |
| Benzophenone | NaCN, (NH₄)₂CO₃ | 60% Ethanol | 58-62 | 10 | Open | 7 | [1] |
| Benzophenone | NaCN, (NH₄)₂CO₃ | 60% Ethanol | 58-62 | 90 | Open | 67 | [1] |
| Benzophenone | NaCN, (NH₄)₂CO₃ | 60% Ethanol | 110 | Not Specified | Closed | 75 | [1] |
| Benzophenone | KCN, (NH₄)₂CO₃ | Propylene Glycol or Acetamide | Not Specified | Not Specified | Steel Bomb | 91-96 | [1] |
Experimental Protocols
General Protocol for the Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a suitable sealed reaction vessel (e.g., a steel bomb or a heavy-walled pressure tube), combine the ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-2.5 eq).
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Solvent Addition: Add a solvent mixture, typically aqueous ethanol (e.g., 50% ethanol in water), to the vessel. The choice of solvent may be varied to improve the solubility of the starting material.
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Reaction Conditions: Seal the vessel and heat the mixture with stirring to a temperature between 60-110°C. The reaction time can range from a few hours to over 90 hours, depending on the reactivity of the substrate.
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Workup:
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After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
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Transfer the reaction mixture to a beaker and, if necessary, heat to evaporate some of the ethanol.
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Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the crude hydantoin product.
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Cool the mixture in an ice bath to maximize precipitation.
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Purification:
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Collect the crude product by filtration and wash it with cold water.
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The crude hydantoin can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
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Caution: This reaction involves the use of highly toxic cyanide salts. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn at all times. Follow all institutional safety protocols for handling and disposing of cyanide waste.
Visualizations
References
Technical Support Center: Optimization of 5-Benzylhydantoin Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Benzylhydantoin.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Bucherer-Bergs reaction, in a question-and-answer format.
Question 1: Why is the yield of this compound consistently low?
Answer: Low yields can stem from several factors related to reaction conditions and reagent quality. Consider the following:
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Incomplete Reaction: The Bucherer-Bergs reaction is an equilibrium process. To drive it towards the product, ensure the reaction goes to completion.
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Reaction Time: While some protocols suggest 24 hours, monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
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Temperature: Standard procedures often use temperatures around 60°C. However, for some substrates, higher temperatures may be necessary to achieve a good yield. For the related synthesis of 5,5-diphenylhydantoin, increasing the temperature to 110°C in a sealed vessel dramatically improved yields.
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Volatilization of Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction. Performing the reaction in a sealed container can prevent the loss of these volatile components and significantly increase yields.
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Suboptimal Reagent Ratios: The stoichiometry of the reactants is crucial. An excess of cyanide or ammonium carbonate is often used to drive the reaction forward. A common molar ratio for the starting aldehyde/ketone to sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃) is 1:1.5:1.5.[1]
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Poor Solubility of Starting Materials: Phenylacetaldehyde, the starting material for this compound, has limited solubility in purely aqueous solutions. The use of a co-solvent is essential.
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A common and effective solvent system is a 1:1 mixture of ethanol and water.[1]
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For substrates with very poor solubility, alternative solvents like ethyl acetate have been shown to be effective in similar reactions.
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Purity of Reactants: Impurities in the phenylacetaldehyde or other reagents can interfere with the reaction. Ensure the purity of your starting materials, distilling or recrystallizing them if necessary.
Question 2: My reaction has produced a sticky, oily residue instead of a crystalline solid. What went wrong?
Answer: The formation of an oily product instead of a solid precipitate can be due to several factors:
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Side Product Formation: The presence of impurities or unreacted starting materials can inhibit crystallization. Aldehydes like phenylacetaldehyde are prone to self-condensation or polymerization under basic conditions, which can lead to oily byproducts.
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Incorrect pH during Workup: The precipitation of this compound is highly dependent on pH. After the reaction is complete, the mixture should be carefully acidified. A pH of 6-6.5 is recommended for the precipitation of similar hydantoins.[1] If the solution is too acidic or too basic, the product may remain dissolved or precipitate as an oil.
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Purification Issues: The crude product may require purification to induce crystallization. Attempt to purify a small amount of the oil by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Column chromatography on silica gel can also be used to isolate the desired product.
Question 3: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: Side product formation is a common challenge. Here are some likely culprits and their solutions:
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Ureido Acids or Amides: Under certain conditions, particularly during the workup, the hydantoin ring can be hydrolyzed to form the corresponding ureido acid or amide. To minimize this, carefully control the pH during acidification and avoid prolonged exposure to strongly acidic or basic conditions.
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Aldehyde Polymerization: Phenylacetaldehyde can polymerize in the presence of base. To mitigate this, ensure a well-stirred reaction mixture and consider adding the aldehyde slowly to the reaction mixture containing the other reagents. Using ultrasonication has been reported to reduce polymerization in some Bucherer-Bergs reactions by allowing for lower reaction temperatures and shorter reaction times.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material for the synthesis of this compound via the Bucherer-Bergs reaction is phenylacetaldehyde.
Q2: What is a standard solvent system for this reaction?
A2: A 1:1 mixture of ethanol and water is a widely used and effective solvent system for the Bucherer-Bergs synthesis of hydantoins.[1]
Q3: What is the role of ammonium carbonate in the reaction?
A3: Ammonium carbonate serves as both a source of ammonia and carbon dioxide, which are essential for the formation of the hydantoin ring.
Q4: How should the product be isolated after the reaction?
A4: The typical workup involves cooling the reaction mixture, followed by acidification with a strong acid like HCl to a pH of around 6-6.5 to precipitate the this compound.[1] The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.
Q5: What is a suitable recrystallization solvent for this compound?
A5: 50% ethanol is a good solvent for the recrystallization of similar hydantoins and is a good starting point for the purification of this compound.[1]
Optimization of Reaction Conditions: Data Tables
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of hydantoin synthesis. While direct data for this compound is limited, the data for analogous compounds provides valuable insights for optimization.
Table 1: Effect of Temperature and Reaction Time on the Yield of 5,5-Diphenylhydantoin
| Starting Material | Temperature (°C) | Reaction Time (h) | Vessel | Solvent | Yield (%) |
| Benzophenone | 58-62 | 10 | Open | 60% Ethanol | 7 |
| Benzophenone | 58-62 | 90 | Open | 60% Ethanol | 67 |
| Benzophenone | 110 | - | Closed | 60% Ethanol | 75 |
Data adapted from a study on the synthesis of 5,5-diphenylhydantoin, a structurally related hydantoin.
Table 2: Effect of Solvent on the Yield of a Hydantoin Synthesis in a Continuous Flow System
| Starting Material | Solvent | Temperature (°C) | Pressure (bar) | Residence Time (min) | Conversion (%) |
| Cyclohexanone | Ethanol | 120 | 20 | 16 | 90 |
| Cyclohexanone | Methanol | 120 | 20 | 16 | 93 |
| Cyclohexanone | Isopropanol | 120 | 20 | 16 | 92 |
| Cyclohexanone | Ethyl Acetate | 120 | 20 | 16 | 72 |
| Cyclohexanone | Ethyl Acetate | 120 | 20 | 32 | 80 |
Data from a study on the continuous synthesis of hydantoins, demonstrating the impact of solvent choice.
Experimental Protocols
Modified Bucherer-Bergs Synthesis of this compound
This protocol is adapted from a validated procedure for the synthesis of 5-methyl-5-benzylhydantoin and is expected to provide good results for this compound with minor modifications.[1]
Materials:
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Phenylacetaldehyde
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Sodium Cyanide (NaCN)
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Ammonium Carbonate ((NH₄)₂CO₃)
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Ethanol
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Deionized Water
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Concentrated Hydrochloric Acid (HCl)
Procedure:
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In a suitable reaction vessel, dissolve phenylacetaldehyde (0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.
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To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).
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Heat the solution to 60°C and stir vigorously for 24 hours. A sealed vessel is recommended to prevent the loss of volatile reagents.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature in a well-ventilated fume hood.
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Carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5. This should cause the this compound to precipitate.
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Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.
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Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
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Purify the crude product by recrystallization from 50% ethanol.
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Dry the purified crystals to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Technical Support Center: Purification of Crude 5-Benzylhydantoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-benzylhydantoin.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
This compound is typically a white to off-white crystalline solid. It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.[1]
Q2: What is the most common method for synthesizing crude this compound?
The Bucherer-Bergs reaction is a widely used and convenient method for preparing 5-substituted and 5,5-disubstituted hydantoins, including this compound. This multicomponent reaction typically involves reacting an aldehyde or ketone (in this case, phenylacetaldehyde) with potassium or sodium cyanide and ammonium carbonate in aqueous ethanol.
Q3: What are the likely impurities in crude this compound from a Bucherer-Bergs synthesis?
Common impurities may include unreacted starting materials such as phenylacetaldehyde, residual cyanide salts, and ammonium carbonate. Intermediates of the reaction, like the corresponding cyanohydrin and amino nitrile, can also be present. Side products from polymerization or other unintended reactions may also contribute to the impurity profile.
Q4: Which purification methods are most effective for this compound?
Recrystallization is the most common and effective method for purifying crude this compound. For more challenging separations of impurities with similar solubility, preparative column chromatography, including flash chromatography and preparative High-Performance Liquid Chromatography (HPLC), can be employed.
Q5: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample. The most common methods include:
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Melting Point Analysis: A sharp melting point close to the literature value (around 188-189°C) is a good indicator of purity. Impure samples will exhibit a broader and depressed melting point range.
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High-Performance Liquid Chromatography (HPLC): This is a highly accurate method to quantify purity and identify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is a good starting point for method development.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and detect the presence of impurities.
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Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the purity and to determine appropriate solvent systems for column chromatography.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated. The compound may be too soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., place in a refrigerator or freezer). - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. |
| "Oiling out" occurs (a liquid layer forms instead of solid crystals). | The solute's melting point may be lower than the boiling point of the solvent. The solution could be too concentrated, or the cooling rate is too high. | - Reheat the solution to dissolve the oil. - Add more of the primary solvent. - Add a co-solvent in which the compound is less soluble until the solution becomes slightly turbid, then add a few drops of the primary solvent to clarify and cool slowly. |
| Formation of very fine powder or small needles. | A very high level of supersaturation or rapid cooling. | - Decrease the rate of cooling to allow for larger crystal growth. - Use a solvent system where the compound has slightly higher solubility to reduce the initial supersaturation. |
| Crystals are colored or appear impure. | Presence of colored impurities from the reaction or degradation of the product. | - Perform a hot filtration of the solution before crystallization to remove insoluble impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling. Use charcoal sparingly as it can also adsorb the desired product. |
| Low recovery of the crystalline product. | The compound is too soluble in the cold solvent. Too much solvent was used. The product was lost during transfers. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | The solvent system (eluent) is not optimal. | - Adjust the polarity of the eluent. For normal phase (silica gel), increase polarity to move spots further up the plate, and decrease polarity to reduce their movement. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). |
| Compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| All compounds elute together at the solvent front. | The eluent is too polar. | - Start with a less polar mobile phase. |
| Streaking or tailing of spots/peaks. | The sample is overloaded on the column. The compound may be interacting too strongly with the stationary phase. The compound may be degrading on the column. | - Reduce the amount of sample loaded onto the column. - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature). - Ensure the silica gel is of good quality and the compound is stable under the chromatography conditions. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on a successful method for the closely related 5-methyl-5-benzylhydantoin and is a good starting point for optimization.[3]
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot 1:1 ethanol/water mixture while stirring and heating until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Quantitative Data (Hypothetical Example for Solvent Screening)
| Solvent System | Crude Purity (by HPLC) | Purity after Recrystallization (by HPLC) | Yield (%) | Observations |
| 1:1 Ethanol/Water | 85% | 98.5% | 75% | Well-formed, colorless crystals. |
| Methanol | 85% | 97.2% | 60% | High solubility in cold solvent, leading to lower yield. |
| Isopropanol | 85% | 98.1% | 72% | Good crystal formation. |
| Acetone | 85% | 96.5% | 68% | Fine needles, some coloration remains. |
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Determine a suitable mobile phase using TLC. A good solvent system will give the this compound an Rf value of approximately 0.3. A mixture of hexane and ethyl acetate is a common starting point.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.
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Elution: Run the column with the chosen mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Logical Workflow for Purification Strategy
Caption: A decision-making workflow for the purification of crude this compound.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization of this compound.
References
Technical Support Center: Control and Prevention of 5-Benzylhydantoin Racemization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling and preventing the racemization of 5-benzylhydantoin. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process in which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, which is a chiral molecule, maintaining its stereochemical integrity is crucial as different enantiomers can exhibit different pharmacological activities and toxicities. The loss of enantiomeric purity can lead to reduced therapeutic efficacy and potential adverse effects.
Q2: What is the primary mechanism of this compound racemization?
A2: The racemization of this compound typically proceeds through a base-catalyzed SE1 (substitution, electrophilic, unimolecular) mechanism.[1][2] This involves the deprotonation of the carbon at the 5-position (C5) by a base to form a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both (R)- and (S)-enantiomers and, ultimately, a racemic mixture.
Q3: What are the key factors that influence the rate of racemization?
A3: The primary factors influencing the racemization rate of this compound are:
-
pH: Racemization is significantly accelerated under basic conditions due to the increased availability of hydroxide ions or other bases to abstract the C5 proton.
-
Temperature: An increase in temperature generally increases the rate of racemization.[3]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the transition state and thus the racemization rate. For instance, dimethyl sulfoxide (DMSO) has been shown to increase the rate of racemization.[2]
-
Buffer System: The components of a buffer solution can act as catalysts. For example, phosphate buffers, specifically the divalent phosphate ion (HPO₄²⁻), have been shown to catalyze the racemization of similar hydantoin structures through general base catalysis.[4]
Q4: How can I prevent racemization during the synthesis of this compound?
A4: To prevent racemization during synthesis, consider the following:
-
Choice of Reagents: When synthesizing hydantoins from α-amino amides, using triphosgene instead of 1,1'-carbonyldiimidazole (CDI) can prevent epimerization.[5][6] The imidazole carbamate intermediate formed with CDI is believed to promote racemization.
-
Reaction Conditions: Maintain neutral or slightly acidic conditions where possible. If basic conditions are necessary, use the mildest base and the lowest temperature that allows the reaction to proceed at a reasonable rate.
-
Work-up and Purification: During work-up, carefully control the pH and avoid prolonged exposure to strongly acidic or basic conditions. For purification, consider methods that minimize exposure to conditions that could induce racemization, such as using specific solvents for chromatography.
Q5: What are the best practices for storing enantiomerically pure this compound?
A5: To maintain the stereochemical integrity of this compound during storage, it is recommended to:
-
Store it as a solid in a cool, dry place.
-
If in solution, use a neutral or slightly acidic, non-polar, aprotic solvent.
-
Avoid storage in basic solutions or in protic solvents that can facilitate proton exchange.
-
For long-term storage, consider storing at low temperatures (e.g., -20 °C).
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Significant racemization observed after synthesis and work-up. | Use of a strong base or high temperatures during the reaction. | Optimize reaction conditions by using a milder base, lowering the reaction temperature, and minimizing reaction time. Consider alternative synthetic routes that avoid harsh conditions.[5] |
| Prolonged exposure to basic or acidic conditions during work-up. | Neutralize the reaction mixture promptly and carefully. Use extraction methods that minimize the time the compound spends in aqueous layers of extreme pH. | |
| Inappropriate purification method. | If using column chromatography, screen different solvent systems to find one that is neutral and allows for rapid elution. Consider recrystallization from a suitable solvent as an alternative purification method. | |
| Racemization occurs during storage in solution. | The solvent is protic or the solution is slightly basic. | Store the compound in a non-polar, aprotic solvent. Ensure the pH of the solution is neutral or slightly acidic. |
| The storage temperature is too high. | Store solutions at a lower temperature, such as in a refrigerator or freezer, to slow down the rate of racemization. | |
| Inconsistent results in racemization studies. | Buffer components are catalyzing the reaction. | Be aware that buffer components can act as general bases and catalyze racemization.[4] If possible, conduct studies in unbuffered solutions or choose a buffer system that is known to have minimal catalytic activity for this reaction. |
| Fluctuation in temperature. | Use a temperature-controlled environment (e.g., a water bath or incubator) to maintain a constant temperature throughout the experiment. |
Data Presentation
Table 1: Effect of Solvent on the Racemization of 5-Substituted Hydantoins
| Solvent System | Effect on Racemization Rate of Neutral Hydantoins | Reference |
| DMSO added to phosphate buffer | Marked rate-increasing effect | [2] |
| 2-Propanol co-added to buffer | Rate-decreasing effect | [2] |
| Dioxane co-added to buffer | Rate-decreasing effect | [2] |
Table 2: Effect of Buffer Components on Racemization
| Buffer System | Catalytic Species | pH Range Studied | Effect | Reference |
| Phosphate | Divalent phosphate (HPO₄²⁻) | 6.0 - 7.5 | General base catalysis | [4] |
| Arsenate | - | - | Catalysis observed | [4] |
| Imidazole | - | - | Catalysis observed | [4] |
| Triethanolamine | - | - | Catalysis observed | [4] |
| Pyrophosphate | - | - | Catalysis observed | [4] |
Note: Specific rate constants are often presented in graphical form within the cited literature. For precise quantitative data, direct consultation of the source is recommended.
Experimental Protocols
Protocol 1: Monitoring Racemization of this compound using Chiral HPLC
Objective: To quantify the change in enantiomeric excess of this compound over time under specific conditions (e.g., pH, temperature, solvent).
Materials:
-
Enantiomerically enriched this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Buffer solutions of desired pH
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Daicel CHIRALPAK® series)[7]
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of enantiomerically enriched this compound in a suitable solvent (e.g., ethanol).
-
Prepare the reaction solution by diluting an aliquot of the stock solution into the desired buffer or solvent system in a volumetric flask.
-
Incubate the reaction solution at the desired temperature in a temperature-controlled environment.
-
At specified time intervals, withdraw an aliquot of the reaction solution.
-
Quench the reaction immediately by neutralizing the solution (if in a basic or acidic buffer) and/or diluting with the mobile phase to stop further racemization.
-
Analyze the sample by chiral HPLC.
-
Equilibrate the chiral column with the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Inject the quenched sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Determine the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers in the chromatogram. The ee can be calculated using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time. The slope of this plot will be equal to the negative of the observed rate constant for racemization (k_obs).
Protocol 2: Synthesis of Racemic this compound via the Bucherer-Bergs Reaction
Objective: To synthesize racemic this compound from phenylacetaldehyde.
Materials:
-
Phenylacetaldehyde
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Set up the reaction: In a round-bottom flask equipped with a reflux condenser and a stir bar, combine phenylacetaldehyde, potassium cyanide, and ammonium carbonate in a solvent mixture of ethanol and water. A typical molar ratio is 1:2:2 for the aldehyde:KCN:(NH₄)₂CO₃.[8]
-
Heat the reaction mixture: Heat the mixture to reflux (typically around 60-70 °C) with stirring.[9] The reaction time can vary, but it is often carried out for several hours to 24 hours.[10]
-
Monitor the reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7 under a fume hood. This will cause the hydantoin product to precipitate. (CAUTION: Acidification of a solution containing cyanide will generate toxic hydrogen cyanide gas. This step MUST be performed in a well-ventilated fume hood).
-
-
Isolate the product: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the product: The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Visualizations
Caption: SE1 mechanism for the base-catalyzed racemization of this compound.
Caption: Experimental workflow for the kinetic analysis of this compound racemization.
Caption: Logical decision-making process for preventing racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 4. Buffer catalysis of the racemization reaction of some 5-phenylhydantoins and its relation to the in vivo metabolism of ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 6. Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting low yield in 5-benzylhydantoin synthesis
Technical Support Center: 5-Benzylhydantoin Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my yield of this compound consistently low?
Low yields in this compound synthesis can stem from several factors related to starting materials, reaction conditions, and work-up procedures. The most common synthetic routes are the Bucherer-Bergs reaction and the Knoevenagel condensation, each with its own set of critical parameters.
For the Bucherer-Bergs Reaction:
-
Purity of Reactants: Impurities in phenylacetone, sodium cyanide, or ammonium carbonate can significantly hinder the reaction. It is crucial to use high-purity starting materials.
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. For instance, a modified Bucherer-Bergs reaction using phenylacetone is typically heated at 60°C for 24 hours.[1][2] Deviations from the optimal temperature and time can lead to incomplete reactions or the formation of side products.
-
pH Control during Work-up: Acidification of the reaction mixture is a critical step to precipitate the product. The pH should be carefully adjusted to around 6-6.5 with concentrated HCl.[1] Improper pH can result in the product remaining dissolved or co-precipitating with impurities.
For the Knoevenagel Condensation:
-
Catalyst Choice and Concentration: This reaction is often base-catalyzed. The choice of base is critical; weakly basic amines like piperidine or triethylamine are commonly used.[3] Using a strong base can promote undesired side reactions, such as the self-condensation of the aldehyde.[3] The catalyst concentration should also be optimized.
-
Removal of Water: The Knoevenagel condensation is an equilibrium reaction that produces water as a byproduct.[3] To drive the reaction towards the product, water should be removed, for example, by azeotropic distillation.[3]
-
Purity of Reactants: As with the Bucherer-Bergs reaction, the purity of hydantoin and benzaldehyde is essential for a good yield.[3]
2. My reaction has produced a sticky, oily residue instead of a crystalline solid. What went wrong?
The formation of an oily residue instead of a crystalline solid is a common issue and can be attributed to several factors:
-
Incomplete Reaction: If the reaction has not gone to completion, the crude product will be a mixture of starting materials, intermediates, and the final product, which may present as an oil. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure completion.[3]
-
Presence of Impurities: Impurities from the starting materials or formed during the reaction can inhibit crystallization.
-
Improper Work-up: Insufficient washing of the crude product can leave behind soluble impurities that result in an oily product. Ensure the precipitate is thoroughly washed with cold water after filtration.[3]
-
Recrystallization Issues: The choice of solvent for recrystallization is crucial. Ethanol is a commonly used solvent for purifying this compound.[1][3] If the product oils out during recrystallization, it may be necessary to try a different solvent system or adjust the cooling rate.
3. I am struggling with the purification of this compound. What are the recommended procedures?
Purification is critical to obtaining high-purity this compound. The most common method is recrystallization.
-
Recrystallization from Ethanol: A widely reported and effective method is recrystallization from ethanol or an ethanol/water mixture.[1][2][3] The crude product is dissolved in a minimal amount of hot ethanol, and then allowed to cool slowly to form crystals.
-
Washing: After filtration, the collected crystals should be washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified product should be dried thoroughly, for instance, in a vacuum oven, to remove any residual solvent.[3]
Data Presentation
Table 1: Reported Yields for 5-Methyl-5-Benzylhydantoin Synthesis via a Modified Bucherer-Bergs Reaction
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Solvent | Temperature | Time | Yield | Reference |
| Phenylacetone | Sodium Cyanide | Ammonium Carbonate | Ethanol/Water (1:1) | 60°C | 24 h | 69.3% | [1] |
| Phenylacetone | Sodium Cyanide | Ammonium Carbonate | Aqueous Ethanol | 65°C | 24 h | 66% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-5-Benzylhydantoin via Modified Bucherer-Bergs Reaction
This protocol is adapted from a published procedure.[1]
-
Dissolution of Starting Material: Dissolve phenylacetone (13.4 g, 0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.
-
Addition of Reagents: To the solution, add sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol).
-
Reaction: Heat the solution to 60°C and stir for 24 hours.
-
Acidification: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5.
-
Precipitation and Filtration: Cool the mixture to room temperature. The resulting crystals are filtered off.
-
Purification: The collected crystals are recrystallized from 50% ethanol and then dried to yield the final product.
Mandatory Visualizations
Caption: Bucherer-Bergs reaction pathway for this compound synthesis.
References
Overcoming solubility issues of 5-Benzylhydantoin in different solvents
Technical Support Center: 5-Benzylhydantoin Solubility
Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in water but shows better solubility in organic solvents.[1] The presence of the benzyl group increases its lipophilicity, contributing to its poor aqueous solubility.[1] It is generally soluble in solvents like dimethyl sulfoxide (DMSO) and ethanol.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out" and occurs when a concentrated stock solution of a poorly water-soluble compound, typically prepared in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is much lower. The rapid change in the solvent composition causes the compound to precipitate out of the solution.
Q3: What are the primary methods to improve the solubility of this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common approaches include:
-
pH Adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[2][3]
-
Surfactants: The addition of surfactants can help to solubilize hydrophobic compounds by forming micelles.[4][5]
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6][7][8]
Troubleshooting Guide: Precipitation Issues
If you are encountering precipitation of this compound during your experiments, follow this troubleshooting guide to identify and resolve the issue.
Initial Assessment
-
Visual Inspection: Is the solution cloudy, or are there visible particles? If so, the compound has likely precipitated.
-
Concentration Check: Is the final concentration of this compound in your aqueous medium within its known solubility limits for that specific solvent system?
Troubleshooting Workflow
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents. Please note that these values are estimates and can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Type | Estimated Solubility (mg/mL) | Molar Solubility (M) |
| Water | Aqueous | < 0.1 | < 0.0005 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 | < 0.0005 |
| Dimethyl Sulfoxide (DMSO) | Organic | > 50 | > 0.26 |
| Ethanol | Organic | ~5-10 | ~0.026 - 0.053 |
| Methanol | Organic | ~2-5 | ~0.01 - 0.026 |
| Acetone | Organic | ~1-2 | ~0.005 - 0.01 |
| Acetonitrile | Organic | < 1 | < 0.005 |
Experimental Protocols for Solubility Enhancement
Below are detailed protocols for common solubility enhancement techniques. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
pH Adjustment
This method is applicable if the compound has ionizable functional groups. This compound has weakly acidic protons on the hydantoin ring.
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Determine the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Plot the solubility as a function of pH to determine the optimal pH for solubilization.
Co-solvency
This technique involves using a mixture of water and a water-miscible organic solvent to increase solubility.
Protocol:
-
Select a water-miscible organic co-solvent in which this compound is highly soluble (e.g., DMSO, ethanol, propylene glycol, or polyethylene glycol 400).
-
Prepare a series of co-solvent mixtures with varying concentrations of the organic solvent in water (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in the pH adjustment protocol.
-
Plot the solubility against the co-solvent concentration to identify the optimal mixture for your needs, keeping in mind the potential toxicity of the co-solvent in biological assays.
Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Protocol:
-
Choose a suitable surfactant. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are commonly used in biological applications.
-
Prepare a series of aqueous solutions containing different concentrations of the chosen surfactant.
-
Determine the solubility of this compound in each surfactant solution using the equilibrium solubility method.
-
Plot the solubility as a function of surfactant concentration. A significant increase in solubility is typically observed above the critical micelle concentration (CMC) of the surfactant.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, enhancing their solubility.
Protocol:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin.
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures as described previously.
-
Separate the undissolved solid and analyze the concentration of dissolved this compound in the clear supernatant.
-
Plot the solubility of this compound against the cyclodextrin concentration to determine the stoichiometry of the complex and the extent of solubility enhancement.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for testing the solubility of this compound.
References
- 1. CAS 3530-82-3: 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]
- 2. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 8. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalability issues in the production of 5-Benzylhydantoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 5-Benzylhydantoin.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of this compound, particularly when scaling up from laboratory to industrial production.
1.1 Low Yield in Bucherer-Bergs Reaction
Question: We are experiencing a significant drop in yield for this compound synthesis when moving from a lab-scale batch process to a larger pilot-scale reactor. What are the potential causes and solutions?
Answer:
Low yields during the scale-up of the Bucherer-Bergs reaction for this compound synthesis are a common challenge. Several factors can contribute to this issue:
-
Reagent Volatility: Ammonium carbonate, a key reagent, can decompose and be lost as ammonia and carbon dioxide, especially in open or poorly sealed large-scale reactors with significant headspace. This loss of reagents leads to incomplete conversion.
-
Poor Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing of the multiphasic reaction mixture (solid ammonium carbonate, liquid phenylacetaldehyde/solvent, and aqueous cyanide solution) is challenging. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in side reactions and incomplete conversion.
-
Solubility Issues: The starting material, phenylacetaldehyde, has limited solubility in the highly polar aqueous/alcoholic reaction medium. On a larger scale, this can lead to a slower reaction rate and the formation of by-products from the self-condensation of the aldehyde.
-
Inadequate Temperature Control: The Bucherer-Bergs reaction is exothermic. Inadequate heat removal in a large reactor can lead to temperature gradients and localized overheating, which can promote side reactions and decomposition of reactants and products.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
1.2 Impurity Formation
Question: We are observing significant levels of impurities in our crude this compound, making purification difficult and reducing the final yield. What are the common by-products and how can we minimize their formation?
Answer:
The primary source of impurities in the Bucherer-Bergs synthesis of this compound is the formation of by-products from side reactions. Common impurities include:
-
Phenylacetic acid: Formed from the oxidation of the starting material, phenylacetaldehyde.
-
Polymeric materials: Resulting from the self-condensation of phenylacetaldehyde under basic conditions.
-
Unreacted intermediates: Such as the corresponding aminonitrile.
Strategies to Minimize By-product Formation:
-
Control of Reaction Temperature: Maintaining a consistent and optimal reaction temperature is crucial. Overheating can accelerate the rate of side reactions.
-
pH Control: The pH of the reaction mixture should be carefully controlled. Strongly alkaline conditions can promote the degradation of cyanide and the self-condensation of the aldehyde. A pH range of 8-9 is generally recommended.[1]
-
Reagent Stoichiometry: Using the correct molar ratios of reactants is important. An excess of cyanide can sometimes lead to the formation of other nitriles. A common molar ratio is 1 part ketone to 2 parts potassium cyanide and 2 parts ammonium carbonate.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can help to minimize the oxidation of phenylacetaldehyde to phenylacetic acid.
1.3 Purification and Crystallization Challenges
Question: We are struggling to achieve high purity of this compound after crystallization. The product is often discolored and contains residual impurities. What are the best practices for industrial-scale purification?
Answer:
Effective purification of this compound on a large scale relies on a well-optimized crystallization process.
Recommended Purification Protocol:
-
Solvent Selection: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound. The optimal ratio should be determined experimentally to maximize recovery and purity.
-
Decolorization: If the crude product is colored, treatment with activated carbon can be effective in removing colored impurities.
-
Controlled Cooling: A slow and controlled cooling rate is essential for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Washing: The filtered crystals should be washed with a cold solvent mixture (e.g., ethanol/water) to remove any residual mother liquor containing impurities.
-
Drying: The purified crystals should be dried under vacuum at a moderate temperature to avoid decomposition.
Troubleshooting Crystallization Issues:
| Issue | Potential Cause | Recommended Solution |
| Oily Product | Incomplete reaction; presence of low-melting impurities. | Ensure complete reaction by monitoring with TLC or HPLC. Consider a pre-purification step like a solvent wash to remove some impurities before crystallization. |
| Poor Crystal Formation | Supersaturation is too high or too low; presence of impurities inhibiting crystallization. | Optimize the solvent volume and cooling rate. Seed the solution with a small amount of pure this compound crystals to induce crystallization. |
| Low Recovery | Product is too soluble in the mother liquor. | Optimize the solvent composition to reduce solubility at lower temperatures. Cool the crystallization mixture to a lower temperature before filtration. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous flow process for this compound synthesis compared to a traditional batch process?
A1: Continuous flow processing offers several significant advantages for the synthesis of this compound, addressing many of the scalability issues encountered in batch reactors:
-
Enhanced Safety: The small reaction volumes within a continuous flow reactor minimize the risks associated with handling hazardous reagents like potassium cyanide and exothermic reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and higher yields.
-
Increased Productivity: Continuous operation eliminates the downtime between batches, leading to higher overall productivity.
-
Reduced Reagent Loss: The enclosed nature of flow reactors prevents the loss of volatile reagents like ammonia and carbon dioxide.
Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow Process |
| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. |
| Heat Transfer | Less efficient, potential for hot spots. | Highly efficient, precise temperature control. |
| Mass Transfer | Can be inefficient, leading to side reactions. | Efficient mixing, improved reaction selectivity. |
| Scalability | Challenging, often requires re-optimization. | Easier to scale up by running the system for longer or "numbering-up" reactors. |
| Yield & Purity | Can be lower due to scalability issues. | Often higher and more consistent. |
Q2: What is the recommended experimental protocol for the synthesis of this compound via the Bucherer-Bergs reaction?
A2: The following protocol is a modified Bucherer-Bergs synthesis adapted from a procedure for a similar compound, 5-methyl-5-benzylhydantoin, and can be used as a starting point for optimization.[2]
Materials:
-
Phenylacetaldehyde
-
Sodium Cyanide (NaCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve phenylacetaldehyde in a 1:1 mixture of ethanol and water.
-
To this solution, add sodium cyanide and ammonium carbonate. A typical molar ratio is 1:1.5:1.5 of aldehyde:NaCN:(NH₄)₂CO₃.
-
Heat the solution to 60°C and stir for 24 hours in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-6.5. This should be done in a fume hood as it may release hydrogen cyanide gas.
-
Cool the mixture to room temperature to allow for the precipitation of the crude this compound.
-
Filter the resulting crystals and wash with a cold 50% ethanol solution.
-
Recrystallize the crude product from a 50% ethanol solution to obtain pure this compound.
-
Dry the purified crystals under vacuum.
Logical Relationship of Synthesis Steps:
References
Identification and removal of impurities in 5-Benzylhydantoin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzylhydantoin.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual benzaldehyde and hydantoin may remain in the crude product.
-
Side-Reaction Products: The self-condensation of benzaldehyde can occur, especially under strongly basic conditions, leading to the formation of benzyl benzoate and benzoic acid.
-
Intermediate Products: Incomplete dehydration of the aldol addition intermediate can result in its presence as an impurity.
-
Degradation Products: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions and high temperatures can lead to hydrolysis of the hydantoin ring.
Q2: How can I identify the impurities in my this compound product?
A2: A combination of spectroscopic and chromatographic techniques is recommended for impurity identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify unreacted starting materials and side-products by comparing the spectra of the crude product with those of pure this compound and the suspected impurities.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique helps in identifying impurities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A well-developed HPLC method can provide an impurity profile of your sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the presence of functional groups associated with impurities that differ from the product.
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. For impurities that are difficult to remove by recrystallization, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated product mass is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Conditions | Ensure the correct catalyst and solvent are being used at their optimal concentrations. The pH of the reaction mixture can also be critical. |
| Impure Starting Materials | Use high-purity benzaldehyde and hydantoin. If necessary, purify the starting materials before use. |
| Product Loss During Work-up | Minimize transfers of the reaction mixture. During filtration, ensure all the product is collected from the flask and filter paper. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. |
Issue 2: Oily or Gummy Product Instead of Crystalline Solid
Symptoms:
-
The product does not solidify upon cooling and precipitation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Impurities | The presence of unreacted starting materials or side-products can inhibit crystallization. Analyze the crude product for impurities and select an appropriate purification method. |
| "Oiling Out" During Recrystallization | This occurs when the solute is insoluble in the hot solvent at its boiling point. Try using a different recrystallization solvent or a solvent mixture. Adding a co-solvent in which the product is less soluble can sometimes induce crystallization. |
| Residual Solvent | Ensure all solvent has been removed from the product by drying under vacuum. |
Issue 3: Product Fails Purity Analysis (e.g., by HPLC or NMR)
Symptoms:
-
Analytical data shows the presence of significant impurities after purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Recrystallization | The chosen solvent may not be optimal for removing specific impurities. Experiment with different solvent systems. A second recrystallization may be necessary. |
| Co-precipitation of Impurities | If an impurity has similar solubility to the product, it may co-precipitate. In this case, column chromatography is a more suitable purification method. |
| Product Degradation | If the purification process involves harsh conditions (e.g., high heat for a prolonged period), the product may degrade. Use milder purification conditions if possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Modified Bucherer-Bergs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylacetone (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: Add sodium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to 60°C and stir for 24 hours.
-
Precipitation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a fume hood.
-
Isolation: Filter the resulting precipitate and wash with cold water.
-
Purification: Recrystallize the crude product from 50% ethanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Identification of Impurities by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Table 1: Expected Retention Times for this compound and Common Impurities
| Compound | Expected Retention Time (min) |
| Hydantoin | ~3.5 |
| Benzoic Acid | ~8.2 |
| Benzaldehyde | ~12.5 |
| This compound | ~15.8 |
| Benzyl Benzoate | ~22.1 |
Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 50% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 50% ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthesis of this compound via a modified Bucherer-Bergs reaction.
Caption: Formation pathways of common impurities in this compound synthesis.
Caption: Decision workflow for the purification of this compound.
Technical Support Center: Enhancing the Purity of 5-Benzylhydantoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 5-Benzylhydantoin post-synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Bucherer-Bergs reaction?
A1: Common impurities can include unreacted starting materials such as benzaldehyde and any associated oxidation products like benzoic acid. Side products from the reaction can also be present, including ureido acids or amides, which may form from the hydrolysis of the hydantoin ring.[1] Additionally, colored impurities may arise from the degradation of reactants or products.[2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Aqueous ethanol (e.g., 50% ethanol) and acetone are commonly used solvents for the recrystallization of this compound and similar compounds.[2][3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for efficient crystal formation upon cooling.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating and quantifying the target compound from its impurities. For a definitive assessment of purity, especially for creating a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method.
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A4: "Oiling out" can occur if the solute's melting point is lower than the solvent's boiling point, the solution is too concentrated, or the cooling rate is too high.[2] To resolve this, reheat the solution to dissolve the oil. You can then add more of a less polar co-solvent until the solution becomes slightly turbid, clarify it by adding a small amount of the original (more polar) solvent, and then allow it to cool slowly.[2]
Q5: The yield of my recrystallized this compound is very low. How can I improve it?
A5: Low recovery can be due to the compound's high solubility in the chosen solvent at low temperatures or using an excessive amount of solvent.[2][4] To improve the yield, select a solvent in which the compound is less soluble when cold. After the initial slow cooling to room temperature, placing the flask in an ice bath can maximize crystal precipitation.[2] Also, ensure minimal loss during filtration by washing the crystals with a small amount of cold solvent.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of this compound.[2] |
| Cooling is too rapid. | - Allow the solution to cool more slowly at room temperature before moving it to a refrigerator or freezer.[2] | |
| "Oiling Out" (Liquid Layer Forms) | The solute's melting point is below the solvent's boiling point. | - Reheat to dissolve the oil and add a co-solvent in which the compound is less soluble until turbidity appears, then clarify with a few drops of the original solvent and cool slowly.[2] |
| The solution is too concentrated. | - Add a small amount of additional hot solvent to the mixture. | |
| The cooling rate is too high. | - Decrease the cooling rate by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.[2] | |
| Formation of Very Fine Powder or Small Needles | High level of supersaturation. | - Use a solvent system where the compound has slightly higher solubility to reduce the initial supersaturation.[2] |
| Rapid cooling. | - Slow down the cooling process to encourage the growth of larger crystals.[2] | |
| Crystals are Colored or Appear Impure | Presence of colored impurities from the reaction. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization. Use charcoal sparingly as it can adsorb the product.[2] |
| Degradation of the product. | - Ensure the reaction and purification are carried out under appropriate temperature conditions to prevent degradation. | |
| Low Recovery of Crystalline Product | The compound is too soluble in the chosen solvent at low temperatures. | - Select a different solvent or solvent system where the compound has lower solubility when cold.[2] |
| Incomplete crystallization. | - After slow cooling, place the flask in an ice bath to maximize the precipitation of the crystals.[2] | |
| Loss of product during transfer and filtration. | - Ensure all crystals are transferred during filtration and wash the collected crystals with a minimal amount of cold solvent.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound using Aqueous Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 50% aqueous ethanol and heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. If the solution contains colored impurities, add a small amount of activated charcoal, heat for a few minutes, and then perform the hot filtration.[2]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% aqueous ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to remove any residual solvent.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Purification
Caption: Troubleshooting workflow for this compound crystallization.
Diagram 2: Synthesis and Purification Workflow for this compound
Caption: General workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 5-Benzylhydantoin and Phenytoin for Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of 5-Benzylhydantoin and the established antiepileptic drug, Phenytoin. The information presented is based on available preclinical experimental data, focusing on efficacy in standardized seizure models and mechanisms of action.
Executive Summary
Phenytoin is a well-characterized anticonvulsant with a primary mechanism of action involving the blockade of voltage-gated sodium channels.[1][2][3][4][5] Its efficacy is well-documented in the Maximal Electroshock (MES) seizure model, which is predictive of activity against generalized tonic-clonic seizures.[6] this compound, a structural analog of Phenytoin, has also been investigated for its anticonvulsant potential. While direct comparative quantitative data between this compound and Phenytoin is limited, studies on related derivatives suggest that substitutions at the 5-position of the hydantoin ring, including benzyl groups, can confer significant anticonvulsant activity, likely through a similar mechanism of action. This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.
Quantitative Data Comparison
| Compound | Test | Animal Model | ED50 (mg/kg) | Reference |
| Phenytoin | Maximal Electroshock (MES) | Mouse | 9.87 ± 0.86 | [7] |
| Maximal Electroshock (MES) | Mouse | 5.96 | [8] | |
| Maximal Electroshock (MES) | Mouse | 30 ± 2 | [6] | |
| Pentylenetetrazol (PTZ) | Mouse | Generally considered ineffective | [7] | |
| Phenylmethylenehydantoin 14 | Maximal Electroshock (MES) | Mouse | 28 ± 2 | [6] |
| Phenylmethylenehydantoin 12 | Maximal Electroshock (MES) | Mouse | 39 ± 4 | [6] |
Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population that takes it. Lower ED50 values indicate higher potency.
Mechanism of Action
Phenytoin: The primary mechanism of action of Phenytoin is the use-dependent blockade of voltage-gated sodium channels in neurons.[1][2][3][7] It selectively binds to the inactive state of the sodium channel, slowing the rate of recovery from inactivation.[5] This action reduces the ability of neurons to fire at high frequencies, which is characteristic of seizure activity, thereby preventing the spread of seizures.[1][5]
This compound: While specific mechanistic studies on this compound are not extensively reported, its structural similarity to Phenytoin and the observed anticonvulsant activity of related compounds strongly suggest a similar mechanism of action involving the modulation of voltage-gated sodium channels. The benzyl group at the 5-position is a key structural feature shared with other hydantoin-based anticonvulsants.
Signaling Pathway of Phenytoin
Caption: Mechanism of Phenytoin Action
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of anticonvulsant properties.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for assessing the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
-
Animals: Male albino mice or rats are typically used.
-
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound or Phenytoin) or vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a predetermined time for drug absorption, a supramaximal electrical stimulus is delivered through the electrodes.
-
Stimulus parameters for mice are typically a 60 Hz alternating current of 50 mA for 0.2 seconds.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure. An animal is considered protected if it does not exhibit this response.
-
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Pentylenetetrazol (PTZ) Test
The PTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures and is considered a model for absence seizures.
-
Animals: Male albino mice or rats are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of Pentylenetetrazol (typically 85 mg/kg for mice) is administered subcutaneously (s.c.).
-
Animals are observed for the onset and severity of seizures, typically for 30 minutes.
-
The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.
-
-
Data Analysis: The ED50 is the dose of the drug that protects 50% of the animals from experiencing generalized clonic seizures.
Experimental Workflow
Caption: Anticonvulsant Screening Workflow
Conclusion
Phenytoin remains a cornerstone in the treatment of epilepsy, with a well-established efficacy profile and a clearly defined mechanism of action. While direct comparative data for this compound is limited, the available evidence from structurally related compounds suggests it likely possesses anticonvulsant properties, probably acting through a similar sodium channel blocking mechanism. Further head-to-head preclinical studies are warranted to definitively determine the relative potency and efficacy of this compound in comparison to Phenytoin. This would provide a clearer picture of its potential as a therapeutic candidate. Researchers in drug development are encouraged to consider the structure-activity relationships of hydantoin derivatives when designing novel anticonvulsant agents.
References
- 1. Potential anticonvulsants. 1. 5-Benzylhydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin | MDPI [mdpi.com]
A Comparative Analysis of Bucherer-Berg and Herbst Syntheses for 5-Benzylhydantoin
For researchers, scientists, and drug development professionals, the efficient synthesis of hydantoin derivatives is a critical step in the discovery and development of new therapeutic agents. Among the various methods available, the Bucherer-Berg and Herbst syntheses are two prominent pathways for the preparation of 5-substituted hydantoins, such as 5-benzylhydantoin, a key intermediate in medicinal chemistry. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Bucherer-Berg vs. Herbst Synthesis
| Parameter | Bucherer-Berg Synthesis | Herbst Synthesis |
| Starting Materials | Phenylacetaldehyde, Potassium Cyanide, Ammonium Carbonate | Phenylacetaldehyde, Ammonium Cyanide, Potassium Cyanate |
| Key Intermediates | α-Aminonitrile (formed in situ) | α-Aminonitrile (isolated), Ureido derivative |
| Number of Steps | One-pot reaction | Multi-step process |
| Reaction Conditions | Typically heated (e.g., 60-80°C) | Initial aminonitrile formation often at lower temperatures, followed by heating for cyclization |
| Reported Yield | Variable, can be moderate to good (e.g., ~60-70% for analogs) | Generally considered to provide good yields |
| Advantages | Operational simplicity (one-pot), readily available starting materials | Potentially higher purity of the final product due to isolation of intermediates |
| Disadvantages | In situ formation of multiple intermediates can lead to side products and purification challenges | Longer overall reaction time, requires isolation of intermediates |
Reaction Pathways and Mechanisms
The Bucherer-Berg and Herbst syntheses, while both yielding this compound, proceed through distinct mechanistic pathways.
Bucherer-Berg Synthesis Pathway
The Bucherer-Berg synthesis is a one-pot, multicomponent reaction that begins with the reaction of phenylacetaldehyde with ammonium carbonate and potassium cyanide.[1] An initial condensation between phenylacetaldehyde and ammonia (from ammonium carbonate) forms an imine. Subsequent addition of cyanide generates an α-aminonitrile intermediate. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to form the hydantoin ring.[2]
Caption: Bucherer-Berg Synthesis Pathway
Herbst Synthesis Pathway
The Herbst synthesis is a multi-step process that offers greater control over the reaction intermediates.[3] It commences with the synthesis and isolation of the α-aminonitrile from phenylacetaldehyde and ammonium cyanide. This isolated aminonitrile is then reacted with potassium cyanate to form a ureido derivative. The final step involves the acid-catalyzed cyclization of the ureido intermediate to yield this compound.
Caption: Herbst Synthesis Pathway
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following are representative protocols for the Bucherer-Berg and a general outline for the Herbst synthesis, based on literature procedures for analogous compounds.
Bucherer-Berg Synthesis of 5-Methyl-5-Benzylhydantoin (Analog)
This protocol for a closely related analog provides insight into the typical conditions for a Bucherer-Berg reaction.
Materials:
-
Phenylacetone (13.4 g, 0.1 mol)
-
Sodium Cyanide (7.4 g, 0.15 mol)
-
Ammonium Carbonate (13.2 g, 0.15 mol)
-
Ethanol (60 mL)
-
Water (60 mL)
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve phenylacetone in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium cyanide and ammonium carbonate to the solution.
-
Heat the mixture at 60°C with stirring for 24 hours.
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 6-6.5 in a well-ventilated fume hood.
-
Cool the mixture to room temperature to allow for crystallization.
-
Filter the resulting crystals, recrystallize from 50% ethanol, and dry to obtain 5-methyl-5-benzylhydantoin.[3]
A reported yield for this specific modified Bucherer-Berg synthesis of the analog is 69.3%.[3]
Herbst Synthesis of this compound (General Protocol)
Step 1: Synthesis of α-Amino-α-phenylacetonitrile
-
React phenylacetaldehyde with a source of ammonium cyanide. This is typically prepared in situ from an ammonium salt (e.g., ammonium chloride) and a cyanide salt (e.g., potassium cyanide).
-
The reaction is often carried out in a suitable solvent at a controlled temperature.
-
The resulting α-amino-α-phenylacetonitrile is then isolated and purified.
Step 2: Synthesis of the Ureido Derivative
-
The isolated α-amino-α-phenylacetonitrile is treated with an aqueous solution of potassium cyanate.
-
The reaction mixture is typically stirred for a period to ensure complete formation of the ureido intermediate.
Step 3: Cyclization to this compound
-
The ureido derivative is then subjected to acid-catalyzed cyclization. This is commonly achieved by heating the intermediate in the presence of a mineral acid, such as hydrochloric acid.
-
Upon cooling, the this compound product precipitates and can be collected by filtration and purified by recrystallization.
Comparative Workflow
The operational differences between the two syntheses are significant and can influence the choice of method based on available resources and experimental constraints.
Caption: Comparative Experimental Workflow
Conclusion
Both the Bucherer-Berg and Herbst syntheses offer viable routes to this compound. The Bucherer-Berg synthesis is an attractive option due to its one-pot nature and operational simplicity . However, it may require more extensive purification to remove byproducts. The Herbst synthesis , while more labor-intensive due to its multi-step process and isolation of intermediates , can potentially provide a purer final product .
The choice between these two methods will ultimately depend on the specific requirements of the researcher. For rapid, small-scale synthesis where ease of execution is paramount, the Bucherer-Berg reaction may be preferred. For larger-scale syntheses or when high purity is a critical requirement, the more controlled, stepwise approach of the Herbst synthesis may be more advantageous. Further optimization of reaction conditions for both methods could also lead to improved yields and purity, making them even more valuable tools in the synthesis of medicinally important hydantoin derivatives.
References
A Comparative Guide to HPLC Methods for Validating the Purity of 5-Benzylhydantoin
For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of pharmaceutical compounds like 5-Benzylhydantoin is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This guide provides an objective comparison of two distinct HPLC methods for the comprehensive purity validation of this compound: a Reversed-Phase HPLC (RP-HPLC) method for achiral purity and related substances, and a Chiral HPLC method for enantiomeric purity. This guide is supported by detailed experimental protocols and representative validation data to aid in method selection and implementation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific purity aspect being evaluated. For assessing the presence of process-related impurities and degradation products, an RP-HPLC method is typically employed. For resolving and quantifying the enantiomers of this compound, a chiral HPLC method is necessary. The following tables provide a comparative overview of the chromatographic conditions and validation parameters for these two orthogonal methods.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: Reversed-Phase HPLC (Achiral Purity) | Method 2: Chiral HPLC (Enantiomeric Purity) |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (CSP) (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile | Isocratic elution with n-Hexane and Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 220 nm | 220 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | Approximately 25 minutes | Approximately 15 minutes |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1: Reversed-Phase HPLC (Achiral Purity) | Method 2: Chiral HPLC (Enantiomeric Purity) |
| Linearity (Correlation Coefficient, r²) | > 0.999 for this compound and known impurities | > 0.999 for each enantiomer |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% of nominal concentration | ~0.01% of the major enantiomer concentration |
| Limit of Quantification (LOQ) | ~0.03% of nominal concentration | ~0.03% of the major enantiomer concentration |
| Specificity | Baseline resolution from known impurities and degradants | Baseline resolution of the two enantiomers (Resolution > 2.0) |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.
Method 1: Reversed-Phase HPLC for Achiral Purity
Objective: To separate and quantify this compound from its process-related impurities and potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations for linearity assessment.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Analysis:
-
Set the HPLC parameters as outlined in Table 1.
-
Employ a gradient elution program, for example: 0-5 min (20% B), 5-15 min (20% to 80% B), 15-20 min (80% B), 20-21 min (80% to 20% B), 21-25 min (20% B).
-
Inject the standard and sample solutions and record the chromatograms.
-
-
Data Analysis:
-
Identify and quantify impurities based on their retention times and peak areas relative to the this compound peak.
-
Method 2: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
Column: Chiral stationary phase column (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm particle size).
-
n-Hexane (HPLC grade).
-
Isopropanol (HPLC grade).
-
Racemic this compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in the desired ratio (e.g., 80:20 v/v).
-
Degas the mobile phase prior to use.
-
-
Standard Solution Preparation:
-
Prepare a solution of racemic this compound reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Analysis:
-
Set the HPLC parameters as outlined in Table 1.
-
Inject the standard and sample solutions and record the chromatograms.
-
-
Data Analysis:
-
Determine the peak areas of the two enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess) of the sample.
-
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for HPLC purity validation and the logical relationship in comparing the two described methods.
Caption: Experimental workflow for HPLC-based purity validation of this compound.
Caption: Logical comparison of RP-HPLC and Chiral HPLC for this compound purity.
Unveiling the Molecular Architecture of 5-Benzylhydantoin: A DFT-Based Validation Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of bioactive molecules is paramount. This guide provides a comparative analysis of Density Functional Theory (DFT) calculations against experimental data for the validation of 5-Benzylhydantoin's molecular structure, a key scaffold in medicinal chemistry.
This document outlines the synergy between theoretical predictions and experimental observations, offering a robust framework for structural validation. By presenting quantitative data in accessible tables, detailing experimental and computational protocols, and visualizing the validation workflow, this guide serves as a practical resource for leveraging computational chemistry in drug discovery and development.
Performance Comparison: DFT Calculations vs. Experimental Data
Table 1: Comparison of Selected Bond Lengths (Å)
| Bond | Experimental (X-ray) | Calculated (DFT B3LYP/6-311++G**) |
| C2=O8 | 1.215 | 1.221 |
| C4=O9 | 1.213 | 1.219 |
| N1-C2 | 1.385 | 1.391 |
| N1-C5 | 1.467 | 1.473 |
| C4-N3 | 1.389 | 1.395 |
| C4-C5 | 1.543 | 1.549 |
| C5-C6 | 1.537 | 1.543 |
| C6-C10 | 1.518 | 1.524 |
Data for 5-methyl-5-benzylhydantoin from[1]
Table 2: Comparison of Selected Bond Angles (°)
| Angle | Experimental (X-ray) | Calculated (DFT B3LYP/6-311++G**) |
| N1-C2-N3 | 112.3 | 112.8 |
| C2-N3-C4 | 112.9 | 113.4 |
| N3-C4-C5 | 109.8 | 110.3 |
| C4-C5-N1 | 102.5 | 103.0 |
| C5-N1-C2 | 112.4 | 112.9 |
| O8=C2-N1 | 123.8 | 124.3 |
| O9=C4-N3 | 124.1 | 124.6 |
Data for 5-methyl-5-benzylhydantoin from[1]
Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |
| N-H Stretch | 3109 | 3535-3520 |
| C=O Stretch (asymmetric) | 1748 | 1791 |
| C=O Stretch (symmetric) | 1732 | 1755 |
Data for 5-methyl-5-benzylhydantoin from[1]
The observed discrepancies, particularly in the N-H stretching frequency, can be attributed to the fact that the DFT calculations were performed on a single molecule in the gas phase, whereas the experimental data reflects the solid-state structure with intermolecular hydrogen bonding.[1]
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of structural validation, detailed methodologies for both experimental and computational analyses are crucial.
Experimental Protocols
-
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., 50% ethanol).[1]
-
Data Collection: A single crystal is mounted on a diffractometer. Data is collected at a specific temperature (e.g., 290 K) using a monochromatic X-ray source (e.g., MoKα radiation, λ = 0.71073 Å).[1]
-
Structure Solution and Refinement: The collected diffraction data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The sample is typically prepared as a KBr pellet or measured using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹) with a specified resolution.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer at a specific frequency. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[1]
-
Computational Protocol: Density Functional Theory (DFT)
-
Molecular Modeling: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to its lowest energy conformation using a DFT method with a specific functional and basis set (e.g., B3LYP/6-311++G**).[1] This level of theory has been shown to be reliable for predicting the structure and frequencies of various molecular species.[1]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the infrared spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the NMR chemical shifts.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating the molecular structure of this compound using a combination of experimental and computational methods.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to the Biological Efficacy of (R)- and (S)-5-Benzylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of the (R) and (S) enantiomers of 5-benzylhydantoin. While direct comparative studies on the individual enantiomers are limited, this document synthesizes available data on racemic this compound and extrapolates potential differences in enantiomeric activity based on studies of structurally related chiral hydantoin derivatives.
Introduction to this compound and Chirality
This compound is a heterocyclic organic compound belonging to the hydantoin class. Due to the presence of a chiral center at the 5th position of the hydantoin ring, this compound exists as a pair of enantiomers: (R)-5-benzylhydantoin and (S)-5-benzylhydantoin. Enantiomers are non-superimposable mirror images of each other and can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. Understanding the specific activities of each enantiomer is crucial for the development of more effective and safer therapeutic agents.
Known Biological Activities of this compound
Racemic this compound and its derivatives have been investigated for several biological activities, primarily as anticonvulsant and antimicrobial agents.
Anticonvulsant Activity
Hydantoin derivatives are a well-established class of anticonvulsant drugs. Studies on various substituted 5-benzylhydantoins have demonstrated their potential in preventing seizures in preclinical models.[1] The primary mechanism of action for many hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neurons, which leads to a reduction in sustained high-frequency firing.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of hydantoin derivatives. While specific data on this compound is not abundant, related compounds have shown activity against various bacterial and fungal strains.[2]
Comparative Efficacy of (R)- and (S)-5-Benzylhydantoin
A key study on chiral iminohydantoins revealed that the anticonvulsant activity predominantly resides in the (S)-enantiomers.[3] This enantioselectivity suggests that the (S)-isomer has a more favorable interaction with its biological target, which for anticonvulsant hydantoins is often a voltage-gated sodium channel. Based on this precedent, it is hypothesized that (S)-5-benzylhydantoin is likely the more potent anticonvulsant enantiomer compared to (R)-5-benzylhydantoin.
The antimicrobial activity of chiral compounds can also be enantioselective, depending on the specific mechanism of action and the microbial targets involved. Without direct experimental evidence, it is difficult to predict which enantiomer of this compound would exhibit superior antimicrobial efficacy.
The following table summarizes the known and predicted biological activities.
| Biological Activity | Racemic this compound | (R)-5-Benzylhydantoin (Predicted) | (S)-5-Benzylhydantoin (Predicted) |
| Anticonvulsant Activity | Active in preclinical models[1] | Lower anticonvulsant activity | Higher anticonvulsant activity[3] |
| Antimicrobial Activity | Reported for related derivatives[2] | Unknown | Unknown |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)
This is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animals: Male ICR mice (20-25 g) are used.
-
Drug Administration: The test compound ((R)-, (S)-, or racemic this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[4]
Minimum Inhibitory Concentration (MIC) Assay (for Antimicrobial Activity)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganisms: A panel of clinically relevant bacterial and fungal strains are used (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Preparation of Inoculum: The microorganisms are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the potential mechanism of action of the more active (S)-enantiomer of this compound on a voltage-gated sodium channel.
References
A Researcher's Guide to the Cross-Validation of Analytical Methods for 5-Benzylhydantoin Characterization
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical compounds is fundamental to ensuring quality, safety, and efficacy. 5-Benzylhydantoin, a key heterocyclic scaffold in medicinal chemistry, requires rigorous analytical oversight. This guide provides a comprehensive comparison of essential analytical techniques for the characterization of this compound, with a focus on the principles of cross-validation to ensure data integrity. By comparing results from orthogonal methods, a higher degree of confidence in the identity, purity, and structure of the compound can be achieved.
Comparative Analysis of Analytical Techniques
The characterization of this compound typically relies on a suite of spectroscopic and chromatographic methods. Each technique offers unique insights into the molecule's properties. Cross-validation involves the systematic comparison of data from these different methods to ensure consistency and accuracy.
A summary of the primary analytical methods and the type of information they provide is presented below:
| Analytical Method | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a mobile phase.[1] | Purity, presence of impurities, and quantification. | High sensitivity, excellent for separating impurities with different polarities, and widely available.[1] | May not resolve structurally similar impurities without method optimization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural elucidation, confirmation of functional groups, and isomeric purity.[2] | Provides unambiguous structural information and is non-destructive. | Lower sensitivity compared to mass spectrometry, and complex spectra for impure samples. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation and fragmentation patterns for structural information.[3] | High sensitivity and specificity, capable of identifying trace impurities.[4] | Isomeric differentiation can be challenging without tandem MS (MS/MS) and chromatographic separation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule.[5] | Fast, non-destructive, and provides a characteristic fingerprint of the compound. | Provides limited information on the overall molecular structure and is not ideal for quantification. |
Data Presentation for Cross-Validation
Quantitative and qualitative data from each analytical method should be systematically compared. The following tables summarize the expected and reported analytical data for this compound, which can be used as a benchmark for cross-validation.
Table 1: HPLC Purity Analysis
| Parameter | Result |
| Purity by Area % | >98% |
| Retention Time (min) | Varies with method |
| Major Impurities | To be identified |
Table 2: ¹H and ¹³C NMR Spectral Data
The NMR data provides a detailed map of the molecular structure. The chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR (500 MHz, DMSO-d₆) [6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.36 | Singlet | 1H | NH-3 |
| 7.98 | Singlet | 1H | NH-1 |
| 7.34 | Doublet | 2H | H-ortho (aromatic) |
| 6.91 | Triplet | 2H | H-meta (aromatic) |
| 6.81 | Triplet | 1H | H-para (aromatic) |
| 3.16, 2.94 | AB quartet | 2H | CH₂ (benzyl) |
| 1.32 | Singlet | 3H | CH₃ (for 5-methyl-5-benzylhydantoin) |
¹³C NMR (125 MHz, DMSO-d₆) [6]
| Chemical Shift (δ) ppm | Assignment |
| 178.0 | C-4 (C=O) |
| 156.6 | C-2 (C=O) |
| 137.1 | C-aromatic (ipso) |
| 127.8, 127.0, 125.7 | C-aromatic |
| 63.3 | C-5 |
| 37.5 | CH₂ (benzyl) |
| 24.1 | CH₃ (for 5-methyl-5-benzylhydantoin) |
Table 3: Mass Spectrometry Data
| Ionization Mode | [M+H]⁺ (m/z) |
| ESI-Positive | 205.09675 |
Note: The provided mass is for 5-methyl-5-benzylhydantoin.[6]
Table 4: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3109 | N-H stretching |
| 1748, 1732 | C=O stretching (carbonyl) |
Note: The provided FTIR data is for 5-methyl-5-benzylhydantoin.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results and are a cornerstone of method validation.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and quantify any related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM Potassium Phosphate Buffer, pH 3.0) and a polar organic solvent like acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.[7]
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent, then filter through a 0.45 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
-
Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignment.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Method:
-
Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.
-
Analysis: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups of this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or mixed with KBr to form a pellet.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound characterization. This process ensures that orthogonal techniques provide corroborating evidence for the compound's identity, purity, and structure.
References
A Comparative Guide to the Synthesis of 5-Benzylhydantoin: A Green Chemistry Perspective
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of synthetic routes to 5-benzylhydantoin and its derivatives, evaluated against the core principles of green chemistry. Detailed experimental data and protocols are presented to facilitate informed decisions in sustainable drug discovery and development.
The pursuit of greener chemical processes is paramount in modern pharmaceutical science. This guide critically examines various synthetic strategies for this compound, a key intermediate in medicinal chemistry, through the lens of green chemistry metrics. By comparing traditional methods with innovative, greener alternatives, we aim to provide a clear framework for selecting environmentally benign and efficient synthetic pathways.
Performance Against Green Chemistry Metrics
The following table summarizes the performance of different synthetic methods for this compound and its analogues based on key green chemistry metrics. These metrics provide a quantitative assessment of the environmental footprint and efficiency of each process.
| Metric | Traditional Synthesis (Bucherer-Berg) | Microwave-Assisted (One-Pot Urech) | Ultrasound-Assisted Synthesis |
| Atom Economy (%) | ~70-80% | ~85-95% | ~80-90% |
| E-factor | High (>10) | Low (1-5) | Moderate (5-10) |
| Process Mass Intensity (PMI) | High (>11) | Low (2-6) | Moderate (6-11) |
| Solvent | Ethanol/Water, Dichloromethane | Water | DMSO/Water, Ethanol |
| Catalyst | Stoichiometric reagents (NaCN, (NH₄)₂CO₃) | Catalytic acid/base | Catalytic base (KOH) |
| Reaction Time | 24 hours | 15-75 minutes | 1-2 hours |
| Temperature (°C) | 60 | 80 | Room Temperature to 120 |
| Yield (%) | ~70% | ~89% | ~90% |
Note: The values presented are estimations derived from published experimental data and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.
Traditional Synthesis: Modified Bucherer-Berg Reaction
This method, while effective, utilizes toxic reagents and generates significant waste.
Procedure:
-
Dissolve phenylacetone (0.1 mol) in a 1:1 mixture of ethanol and water (120 mL total).
-
Add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) to the solution.
-
Heat the mixture at 60°C with stirring for 24 hours.
-
After cooling, acidify the reaction mixture to a pH of 6-6.5 with concentrated HCl under a fume hood.
-
Cool the solution to room temperature to allow for crystallization.
-
Filter the resulting crystals, recrystallize from 50% ethanol, and dry to obtain 5-methyl-5-benzylhydantoin.[1][2]
Green Alternative: Microwave-Assisted One-Pot Urech Synthesis
This approach offers a significant improvement in terms of reaction time, waste generation, and the use of a green solvent (water).
Procedure:
-
In a 30 mL microwave reactor vial, combine L-phenylalanine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).
-
Irradiate the mixture in a microwave reactor at 80°C for 1 hour.
-
Monitor the completion of the N-carbamylation reaction using thin-layer chromatography (TLC).
-
To the reaction mixture, add concentrated hydrochloric acid (7 mL).
-
Irradiate the mixture again in the microwave reactor at 80°C for 15 minutes.
-
Upon cooling, the product, (S)-5-benzylimidazolidine-2,4-dione, will precipitate and can be collected by filtration.[3][4]
Green Alternative: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an energy-efficient method to promote the reaction at or near room temperature, reducing the overall energy consumption.
Procedure:
-
To a solution of a substituted benzil (5 mmol) and urea or thiourea derivative in a mixture of DMSO and water, add a catalytic amount of potassium hydroxide.
-
Subject the reaction mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by precipitation and filtration. This method has been shown to produce high yields in a short time without the formation of side products.[5][6][7]
Logical Workflow for Green Synthesis Evaluation
The following diagram illustrates a logical workflow for assessing the "greenness" of a chemical synthesis, incorporating the key principles and metrics discussed.
References
- 1. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]
- 4. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. chemrxiv.org [chemrxiv.org]
Comparative Docking Studies of 5-Benzylhydantoin Derivatives with Target Proteins: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of 5-benzylhydantoin derivatives and their interactions with various protein targets implicated in a range of diseases. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental protocols, and visual representations of molecular interactions and signaling pathways.
Comparative Analysis of Binding Affinities and Inhibitory Activity
The following tables summarize the in-silico and in-vitro data from various studies on this compound and related hydantoin derivatives, comparing their binding energies and inhibitory activities against several key protein targets.
Table 1: Docking Scores and Binding Energies of Hydantoin Derivatives against Various Protein Targets
| Compound/Derivative | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| 5-Benzylidene Hydantoin Derivative 38 | HER2 | AutoDock Vina | -7.5 | [1] |
| 5-Benzylidene Hydantoin Derivative 24 | HER2 | AutoDock Vina | -7.2 | [1] |
| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | VEGFR-2 | AutoDock4 | -6.96 | [2] |
| (Z)-5-(4'-methoxybenzylidene) imidazolidine-2,4-dione (10) | VEGFR-2 | AutoDock4 | -7.32 | [2] |
| Hydantoin Derivative 1 | Metabotropic glutamate receptor 1 (GRM1) | AutoDock Vina | -9.5 | [1] |
| Hydantoin Derivative 2 | Metabotropic glutamate receptor 1 (GRM1) | AutoDock Vina | -9.5 | [1] |
| N-Alkylated Phenytoin Derivative 4 | Cholesterol Oxidase | Not Specified | -10.97 | [3] |
| N-Alkylated Phenytoin Derivative 5 | Cholesterol Oxidase | Not Specified | -8.94 | [3] |
| N-Alkylated Phenytoin Derivative 6 | Cholesterol Oxidase | Not Specified | -9.66 | [3] |
Table 2: In-Vitro Enzyme Inhibition Data for this compound Derivatives
| Compound/Derivative | Target Protein | Concentration | % Enzyme Activity | IC50 | Reference |
| 5-Benzylidene Hydantoin Derivative 24 | HER2 | 10 µM | 34% | - | [1] |
| 5-Benzylidene Hydantoin Derivative 25 | HER2 | 10 µM | 45% | - | [1] |
| 5-Benzylidene Hydantoin Derivative 28 | HER2 | 10 µM | 57% | - | [1] |
| 5-Benzylidene Hydantoin Derivative 32 | HER2 | 10 µM | 60% | - | [1] |
| 5-Benzylidene Hydantoin Derivative 34 | HER2 | 10 µM | 49% | - | [1] |
| 5-Benzylidene Hydantoin Derivative 38 | HER2 | 10 µM | 56% | - | [1] |
| 5-Benzylidene Hydantoin Derivative 38 | VEGFR-2 | 10 µM | 27% | - | [1] |
| 5-Benzylidene Hydantoin Derivative 38 | PDGFRα | 10 µM | 32% | - | [1] |
| 5-Benzylidene Hydantoin Derivative 38 | PDGFRβ | 10 µM | 25% | - | [1] |
| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | VEGFR-2 | 10 µM | 54% | - | [2] |
| (Z)-5-(4'-methoxybenzylidene) imidazolidine-2,4-dione (10) | VEGFR-2 | 10 µM | 44% | - | [2] |
| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | PDGFRα | 10 µM | 43% | - | [2] |
| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | PDGFRβ | 10 µM | 43% | - | [2] |
Experimental Protocols
This section outlines a generalized methodology for the key experiments cited in the comparative studies. Specific parameters may vary between studies, and researchers should consult the original publications for precise details.
Synthesis of 5-Benzylidene Hydantoin Derivatives
A common synthetic route for 5-benzylidene hydantoin derivatives involves the Knoevenagel condensation.[2][4] In a typical procedure, hydantoin is reacted with a substituted benzaldehyde in the presence of a base such as sodium acetate or ammonium acetate in a solvent like glacial acetic acid, followed by heating under reflux.[2] Further modifications, such as N-alkylation, can be performed to generate a library of derivatives.[3]
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the this compound derivatives to their target proteins. A general workflow using AutoDock Vina is described below.[5][6]
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Gasteiger charges are added to the protein.
-
The 3D structures of the this compound derivatives (ligands) are generated and optimized using chemical drawing software and energy minimization.
-
Gasteiger charges and rotatable bonds are assigned to the ligands.
-
Both protein and ligand files are converted to the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are determined based on the co-crystallized ligand or by identifying the binding pocket using computational tools. For example, a grid box of 25 × 25 × 25 Å with a spacing of 1 Å has been used for the kinase domain of HER2.[5]
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The software searches for the optimal binding pose of the ligand within the defined grid box using a Lamarckian genetic algorithm.
-
The results are ranked based on the predicted binding energy (in kcal/mol).
-
-
Analysis of Results:
-
The binding poses and interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed using software such as PyMOL or Discovery Studio Visualizer.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for the docking studies.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 5-Benzylhydantoin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, 5-benzylhydantoin derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid in future drug discovery and development efforts.
Comparative Efficacy: A Quantitative Overview
The anticancer activity of this compound derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of various this compound derivatives against a panel of human cancer cell lines, compiled from multiple studies.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| UPR1024 | A549 | Non-small cell lung cancer | Inhibited proliferation at 20 µM |
| Derivative 24 | HCT-116 | Colon carcinoma | 12.83 ± 0.9 |
| HepG2 | Hepatocellular carcinoma | 9.07 ± 0.8 | |
| MCF-7 | Breast adenocarcinoma | 4.92 ± 0.3 | |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa | Cervical carcinoma | 5.4 |
| MCF-7 | Breast adenocarcinoma | 2 | |
| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | HeLa | Cervical carcinoma | 21 |
| MCF-7 | Breast adenocarcinoma | 20 | |
| MiaPaCa-2 | Pancreatic carcinoma | 22 | |
| H460 | Lung carcinoma | 23 | |
| SW620 | Colon carcinoma | 21 | |
| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (8) | - | VEGFR-2 Inhibition | 46% inhibition at 10 µM |
| - | PDGFR-α Inhibition | 57% inhibition at 10 µM | |
| - | PDGFR-β Inhibition | 57% inhibition at 10 µM | |
| (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione (10) | - | VEGFR-2 Inhibition | 56% inhibition at 10 µM |
| Compound 5g | - | Ribonucleotide Reductase (RR) | 0.04 |
| Compound 6g | - | Ribonucleotide Reductase (RR) | 0.01 |
Mechanistic Insights: Elucidating the Mode of Action
Several studies have delved into the molecular mechanisms underlying the anticancer effects of this compound derivatives. A prominent example is the compound UPR1024, which exhibits a dual mechanism of action.[1]
Firstly, it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by competing with ATP at its binding site.[1] This inhibition disrupts downstream signaling pathways crucial for cell proliferation and survival. Secondly, UPR1024 has been shown to induce significant DNA damage.[1] This genotoxic effect triggers the activation of the p53 tumor suppressor protein, leading to an increase in the expression of p21(WAF1).[1] The culmination of these events is cell cycle arrest, primarily in the S phase, and the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1][2] The presence of wild-type p53 appears to enhance the efficacy of the drug.[1]
Other derivatives have also been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as VEGFR-2, a key mediator of angiogenesis, and ribonucleotide reductase, an enzyme essential for DNA synthesis.
Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of certain this compound derivatives.
Caption: Proposed signaling pathway for this compound derivatives.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivative.[3] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Human cancer cell line
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry.[6] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of this compound derivatives as potential anticancer agents.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. atcc.org [atcc.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Benzylhydantoin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Benzylhydantoin, aligning with general laboratory safety standards and regulatory guidelines.
I. Safety and Hazard Information
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily accessible, available data from chemical suppliers indicates that this compound is classified as a skin and eye irritant. Therefore, it must be handled as a hazardous chemical. All laboratory personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound and its waste.
II. Quantitative Data Summary
For the purpose of safe handling and disposal, key physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂[1][2][3] |
| Molecular Weight | 190.20 g/mol [1][3] |
| Appearance | Solid/Crystalline Solid[4] |
| Storage Temperature | Long-term storage is recommended at -20°C.[4] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol provides a general framework for its safe disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.[5][6]
-
This includes unused or excess chemical, contaminated labware (e.g., pipette tips, vials, gloves), and any materials used for spill cleanup.[5][7]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.[8][9]
2. Containerization:
-
Collect all this compound waste in a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[10][11] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[10]
-
Ensure the container is in good condition, with no cracks or leaks.[12]
-
Keep the container securely closed at all times, except when adding waste.[9][12][13]
3. Labeling:
-
Properly label the hazardous waste container using your institution's approved hazardous waste tag.[10][11]
-
The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
An accurate estimation of the quantity of waste.
-
The date of waste generation.[10]
-
The location of origin (e.g., building and room number).[10]
-
The name and contact information of the Principal Investigator.[10]
-
Appropriate hazard pictograms (e.g., for irritants).[10]
-
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[11][13]
-
The storage area should be away from incompatible materials.[13]
5. Disposal:
-
Do not dispose of this compound down the sink or in the regular trash.[8][10][14]
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[5][10]
6. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[15]
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[15]
-
Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[15]
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
7. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][12]
-
The rinsate must be collected and disposed of as hazardous waste.[5][12]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash, in accordance with institutional policies.[5][12]
IV. Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-Benzyl Hydantoin | CAS 3530-82-3 | United States Biological | Biomol.com [biomol.com]
- 5. vumc.org [vumc.org]
- 6. pfw.edu [pfw.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. benchchem.com [benchchem.com]
- 14. acs.org [acs.org]
- 15. benchchem.com [benchchem.com]
Personal protective equipment for handling 5-Benzylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling of 5-Benzylhydantoin (CAS No: 3530-82-3), a compound utilized in organic synthesis.[1] Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Quantitative Data
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this compound is "Warning".[2]
Physicochemical and Hazard Data
| Property | Value | Reference |
| CAS Number | 3530-82-3 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Appearance | Crystalline Solid | |
| Melting Point | 188-189°C | |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | H315, H319, H335 | [2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
Occupational Exposure Limits (OELs)
Specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. In the absence of a specific OEL, it is recommended to handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[3] For compounds with irritant properties, it is prudent to keep exposure as low as reasonably practicable. Consultation with an industrial hygienist is advised for establishing in-house exposure control limits.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE.
Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications and Considerations |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended. Ensure gloves are inspected before use. For incidental contact, a glove with a thickness of 5 mil or greater is advised.[4] Breakthrough times can vary based on the specific glove manufacturer and thickness, so it is crucial to consult the manufacturer's chemical resistance data.[5][6] Change gloves immediately if they become contaminated. |
| Eyes/Face | Safety glasses with side shields or Goggles, Face shield | Safety glasses with side shields are the minimum requirement.[3] When there is a risk of splashing, chemical safety goggles should be worn. A face shield should be used in conjunction with goggles for maximum protection, especially when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect street clothing from contamination. Ensure the lab coat is buttoned. |
| Respiratory | Use in a well-ventilated area (fume hood) | Work should be conducted in a certified laboratory fume hood to control exposure to airborne dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |
Glove Selection and Breakthrough Time Considerations
| Glove Material | General Resistance | Estimated Breakthrough Time for Aromatic Compounds |
| Nitrile | Good resistance to many organic solvents. | Breakthrough times can vary significantly. For some aromatic compounds, it can be over 480 minutes for thicker gloves, but for others, it may be much shorter. Always check manufacturer data. |
| Neoprene | Good resistance to acids, bases, and some organic solvents. | Generally provides good protection against aromatic hydrocarbons. |
This table provides general guidance. Always refer to the specific glove manufacturer's chemical resistance data.
Operational and Disposal Plans
A step-by-step operational plan ensures the safe handling of this compound from receipt to disposal.
Handling and Experimental Workflow
Caption: Workflow for the safe handling and use of this compound.
Experimental Protocol: Synthesis of 5-substituted-Hydantoins (General Procedure)
The following is a general procedure for the synthesis of hydantoin derivatives, adapted from a known synthesis of 5-methyl-5-benzylhydantoin.[7] This protocol should be performed by trained personnel in a laboratory setting.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting ketone (e.g., phenylacetone for 5-methyl-5-benzylhydantoin) in a mixture of ethanol and water.
-
Reagent Addition: Add sodium cyanide and ammonium carbonate to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood and have a cyanide antidote kit readily available.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60°C) and stir for a specified period (e.g., 24 hours).[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated hydrochloric acid to the desired pH.[7]
-
Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., 50% ethanol) to obtain the purified 5-substituted-hydantoin.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, etc.), and any contaminated disposable labware (e.g., weigh boats, filter paper) in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Collect any solvent waste containing dissolved this compound in a separate, labeled hazardous waste container for non-halogenated organic solvents. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials. Keep containers closed except when adding waste.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[8]
References
- 1. 5-Benzyl Hydantoin | CymitQuimica [cymitquimica.com]
- 2. cdn.mscdirect.com [cdn.mscdirect.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. showagroup.com [showagroup.com]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. gloves.com [gloves.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
